Fmoc-D-Ser(tBu)-ODhbt
説明
Structure
3D Structure
特性
CAS番号 |
201210-27-7 |
|---|---|
分子式 |
C29H28N4O6 |
分子量 |
528.57 |
製品の起源 |
United States |
The ODhbt Active Ester Strategy: A Deep Dive into the Mechanism of Action of Fmoc-D-Ser(tBu)-ODhbt in SPPS
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficient and stereochemically pure incorporation of every amino acid is paramount. Sterically hindered residues, such as the tert-butyl-protected serine (Ser(tBu)), present unique challenges, often leading to sluggish coupling reactions and an increased risk of racemization. This technical guide provides an in-depth analysis of the mechanism, advantages, and practical application of Fmoc-D-Ser(tBu)-ODhbt, a pre-activated ester designed to overcome these hurdles. We will explore the fundamental principles of active ester chemistry, the specific role of the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt) leaving group, and the strategic advantages of employing a pre-activated approach to preserve the chiral integrity of sensitive amino acids. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis workflows.
Introduction: The Challenge of Difficult Couplings in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has become the cornerstone of modern peptide chemistry. The most prevalent strategy, Fmoc/tBu chemistry, relies on a cyclical process of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[1] While conceptually straightforward, the efficiency of the coupling step—the formation of an amide bond—is highly dependent on the nature of the incoming amino acid and the growing peptide sequence.
The core of the coupling reaction is the activation of the amino acid's carboxyl group, rendering it sufficiently electrophilic to react with the nucleophilic N-terminal amine of the resin-bound peptide.[2] Standard in-situ activation methods, which involve mixing the amino acid with a coupling reagent (e.g., a carbodiimide or an onium salt) and an additive directly in the reaction vessel, are highly effective for many standard amino acids.[1][3]
However, for sterically demanding amino acids like Fmoc-D-Ser(tBu)-OH, or for residues particularly prone to racemization such as Cysteine and Histidine, in-situ activation presents two significant risks:
-
Incomplete Coupling: The bulky tert-butyl (tBu) side-chain protecting group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide, slowing down the reaction rate and potentially leading to incomplete coupling.[4]
-
Racemization: The activation process, particularly in the presence of a base, increases the acidity of the α-proton of the amino acid.[5] Abstraction of this proton can lead to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity (epimerization).[3][6] Fmoc-protected amino acids are known to be susceptible to this base-catalyzed racemization during the coupling step.[1]
To circumvent these issues, the use of pre-formed, stable, and highly reactive active esters has emerged as a superior strategy.[4][7] These molecules are synthesized and purified beforehand, ensuring that a well-defined, highly reactive species is introduced into the coupling reaction, thereby avoiding the complexities and potential side reactions of in-situ activation.[8] Fmoc-D-Ser(tBu)-ODhbt is a prime example of such a reagent, leveraging the unique properties of the ODhbt ester to ensure efficient and high-fidelity incorporation of the D-Ser(tBu) residue.
The Principle of Active Esters in Peptide Synthesis
The fundamental concept behind an active ester is to convert the poor leaving group of a carboxylic acid (⁻OH) into a much better, electron-withdrawing leaving group (⁻OX). This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the peptide's N-terminal amine.
Figure 1: General workflow for active ester-mediated peptide coupling.
The choice of the leaving group (HOX) is critical. An ideal leaving group should be:
-
Highly Electron-Withdrawing: To maximize the reactivity of the ester.
-
Stable: To allow for the isolation and storage of the active ester.
-
A Good Leaving Group: To readily depart during the aminolysis reaction.
-
Non-reactive and Easily Removed: The released by-product (HOX) should not cause side reactions and should be easily washed away.
Commonly used leaving groups include N-Hydroxysuccinimide (HOSu), Pentafluorophenol (Pfp), and various benzotriazole derivatives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH).[2] ODhbt esters, derived from Dhbt-OH, are known to be among the more reactive species.[2]
The Mechanism of Action of Fmoc-D-Ser(tBu)-ODhbt
The use of Fmoc-D-Ser(tBu)-ODhbt simplifies the coupling process into a single, clean step: the aminolysis of the pre-formed active ester by the resin-bound peptide.
The Coupling Reaction: Direct Aminolysis
Once the Nα-Fmoc group of the terminal amino acid on the resin has been removed (typically with piperidine) and the resin has been thoroughly washed, the free amine is ready for coupling. A solution of Fmoc-D-Ser(tBu)-ODhbt in a suitable solvent like N,N-Dimethylformamide (DMF) is added to the reaction vessel.
The reaction proceeds via a direct nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine attacks the highly electrophilic carbonyl carbon of the ODhbt ester.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Amide Bond Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable Dhbt-O⁻ anion as the leaving group. This results in the formation of the desired peptide bond.
-
Proton Transfer: The released Dhbt-O⁻ anion, or another weak base in the system, abstracts a proton from the newly formed, positively charged amide nitrogen, yielding the neutral coupled peptide and the Dhbt-OH by-product.
Figure 2: Mechanism of Fmoc-D-Ser(tBu)-ODhbt coupling.
The Critical Role of the Dhbt-OH Leaving Group
The efficacy of Fmoc-D-Ser(tBu)-ODhbt is intrinsically linked to the properties of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) moiety.
-
High Reactivity: The oxo-benzotriazinyl structure is highly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon it is attached to. This makes ODhbt esters more reactive than their HOBt-based counterparts, leading to faster and more efficient coupling reactions.[2]
-
Minimized Racemization: The primary advantage of using a pre-formed active ester is the spatial and temporal separation of the activation and coupling steps. The amino acid is activated to the ODhbt ester under controlled conditions before it is exposed to the resin-bound peptide and the basic environment of the coupling reaction. This minimizes the time the activated amino acid is exposed to conditions that could cause base-catalyzed racemization.[1] DEPBT, a coupling reagent that generates ODhbt esters in situ, is noted for its remarkable resistance to racemization, highlighting the inherent stability provided by the Dhbt core structure.[9]
-
Spectrophotometric Monitoring: A unique feature of the Dhbt-OH by-product is that its release can be monitored in real-time by UV spectrophotometry.[2] As the coupling reaction proceeds, the concentration of the released yellow-colored Dhbt anion increases. This allows for quantitative monitoring of the reaction progress, ensuring that the coupling has gone to completion before proceeding to the next cycle. This is a significant advantage for process optimization and automation.
Comparative Advantages and Data
The selection of a coupling strategy is a critical decision in peptide synthesis. The use of a pre-activated ester like Fmoc-D-Ser(tBu)-ODhbt offers distinct advantages over traditional in-situ methods, particularly for challenging residues.
| Feature | Fmoc-D-Ser(tBu)-ODhbt (Pre-activated) | In-Situ Activation (e.g., HBTU/DIPEA) |
| Reagent Purity | High. The active ester is isolated and purified.[8] | Variable. Activation occurs in a mixture. |
| Risk of Racemization | Minimized. Activation is separate from coupling.[4][9] | Higher. Base is present during activation.[1] |
| Side Reactions | Reduced. Avoids by-products from coupling reagents. | Possible guanidinylation of N-terminus by onium salts.[5] |
| Coupling Speed | High, due to the high reactivity of the ODhbt ester.[2] | Generally high, but can be sluggish for hindered amino acids. |
| Process Control | Excellent. Well-defined reactant; allows for spectrophotometric monitoring.[2] | Good, but relies on indirect tests (e.g., Kaiser test). |
| Convenience | High. Ready-to-use reagent simplifies the workflow. | Requires pre-mixing/pre-activation steps. |
Table 1: Comparison of Pre-activated ODhbt Ester vs. In-Situ Activation Methods.
Experimental Protocol: Coupling of Fmoc-D-Ser(tBu)-ODhbt
The following is a generalized protocol for the manual solid-phase coupling of Fmoc-D-Ser(tBu)-ODhbt. Equivalents are based on the initial loading of the resin.
Reagents and Materials
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Ser(tBu)-ODhbt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing (optional)
-
20% (v/v) Piperidine in DMF (for deprotection prior to this step)
-
Reaction vessel with filtration
-
Shaker or agitator
Step-by-Step Methodology
A. Resin Preparation (Pre-coupling)
-
Fmoc Deprotection: If not already done, deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF. A typical procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes.
-
Washing: After deprotection, wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform a sequence of washes (e.g., 5 x DMF, 3 x DCM, 3 x DMF). Each wash should be for 1 minute with agitation.
-
Confirmation of Free Amine: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to confirm the presence of the free primary amine. The test should be positive (e.g., blue for Kaiser test).
B. Coupling Reaction
-
Reagent Solution: In a separate vial, dissolve Fmoc-D-Ser(tBu)-ODhbt (1.5 to 3.0 equivalents) in DMF (approximately 10 mL per gram of resin). Ensure the reagent is fully dissolved.
-
Addition to Resin: Add the Fmoc-D-Ser(tBu)-ODhbt solution to the washed and drained peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. For difficult couplings, the time may be extended or gentle heating may be applied.
-
Monitoring (Optional): If equipment is available, the reaction can be monitored by measuring the UV absorbance of the solution at the characteristic wavelength for the released Dhbt anion to determine the reaction endpoint.
C. Post-Coupling
-
Washing: Once the coupling is complete, drain the reaction solution from the vessel. Wash the resin thoroughly to remove excess active ester and the Dhbt-OH by-product. A typical wash sequence is 5 x DMF.
-
Confirmation of Complete Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. The test should be negative (e.g., colorless/yellow beads), indicating the absence of free primary amines and thus a complete coupling.
-
Capping (Optional): If the coupling is found to be incomplete, any unreacted N-terminal amines can be irreversibly capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final product.
-
Proceed to Next Cycle: The resin is now ready for the Fmoc deprotection of the newly added D-Ser(tBu) residue, initiating the next cycle of the synthesis.
Figure 3: Experimental workflow for a single coupling cycle.
Conclusion
The use of pre-activated amino acid esters, exemplified by Fmoc-D-Ser(tBu)-ODhbt, represents a sophisticated and highly effective strategy in modern Solid-Phase Peptide Synthesis. By separating the activation and coupling steps, this approach directly addresses the critical challenges of racemization and incomplete reactions often associated with sterically hindered or sensitive amino acids. The high reactivity imparted by the electron-withdrawing Dhbt leaving group ensures efficient and rapid amide bond formation, while the pre-formed nature of the reagent guarantees high purity and minimizes side reactions. The added benefit of potential real-time spectrophotometric monitoring provides an enhanced level of process control. For researchers aiming to synthesize complex peptides with high fidelity, the adoption of the ODhbt active ester strategy is a powerful tool for achieving superior purity, yield, and stereochemical integrity.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025, November 18). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis.
-
Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole: An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Hudson, D. (1990). Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Peptide Research, 3(1), 51-5.
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid und 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazin. Chemische Berichte, 103(7), 2034-2040. [Link]
- Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Mamos, P., & Sarantakis, D. (1990). Active esters for solid phase peptide synthesis. EP0401797A1.
- Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
- Vapourtec. (2023, March 9). Solid-phase peptide synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubChem. (n.d.). Fmoc-Ser(tBu)-ODhbt.
- Horikawa, M., et al. (1998). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Chemical & Pharmaceutical Bulletin, 46(7), 1063-1067.
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-D-Ser(tBu)-ODhbt CAS number and molecular weight
Title: Advanced Solid-Phase Peptide Synthesis (SPPS): The Mechanistic Role and Applications of Fmoc-D-Ser(tBu)-ODhbt
Executive Summary In the synthesis of complex therapeutic peptides, the incorporation of D-amino acids is a critical strategy to enhance proteolytic stability and alter pharmacokinetic profiles. However, coupling sterically hindered or side-chain-protected D-amino acids, such as D-Serine, presents unique chemical challenges—primarily racemization (epimerization) and sluggish reaction kinetics. Fmoc-D-Ser(tBu)-ODhbt emerges as a highly specialized, pre-activated building block designed to circumvent these issues. This technical guide explores the physicochemical properties, mechanistic advantages, and practical laboratory deployment of Fmoc-D-Ser(tBu)-ODhbt in Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Structural Analysis
Fmoc-D-Ser(tBu)-ODhbt is an active ester derivative of Fmoc-protected D-serine. The side-chain hydroxyl group is protected by a tert-butyl (tBu) ether, while the C-terminus is activated as a 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) ester[1].
Table 1: Core Physicochemical Parameters of Fmoc-D-Ser(tBu)-ODhbt
| Parameter | Specification |
| Chemical Name | Fmoc-O-tert-butyl-D-serine 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester |
| CAS Number | 201210-27-7[2],[3] |
| Molecular Weight | 528.56 g/mol [3] |
| Molecular Formula | C29H28N4O6[3] |
| Physical State | Highly crystalline solid[4] |
| N-alpha Protection | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | tBu (tert-butyl ether) |
| C-terminal Activation | ODhbt (Active Ester) |
The Mechanistic Advantage of ODhbt Active Esters
The selection of an activation strategy is the most consequential decision in SPPS. While in situ activation using uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC/HOBt) is standard, pre-activated esters offer distinct advantages for specific residues[5].
A. The Crystallinity Imperative for Serine/Threonine Historically, pentafluorophenyl (OPfp) esters were the gold standard for pre-activated amino acids due to their high reactivity[1]. However, OPfp esters of Serine and Threonine derivatives inherently fail to crystallize, forming viscous oils that are notoriously difficult to purify, weigh, and store[1],[4]. The ODhbt ester resolves this physical limitation. The planar, heterocyclic structure of the benzotriazine moiety promotes strong intermolecular stacking, rendering Fmoc-D-Ser(tBu)-ODhbt highly crystalline and shelf-stable[4].
B. Suppression of Racemization D-amino acids are highly susceptible to base-catalyzed racemization via oxazolone intermediate formation during activation. In situ activation requires the addition of tertiary bases (like DIPEA), which exacerbates this risk. By utilizing the pre-activated ODhbt ester, the coupling can proceed in the absence of excess base, preserving the strict stereochemical integrity of the D-Serine residue[6]. Furthermore, it avoids the generation of toxic pentafluorophenol waste associated with OPfp esters[7].
C. The Self-Indicating Colorimetric System Perhaps the most elegant feature of ODhbt esters is their built-in visual monitoring system. During the acylation reaction, the ODhbt ester reacts with the free N-terminal amine of the resin-bound peptide, releasing HODhbt as a byproduct[8]. In the presence of unreacted basic amines, HODhbt forms a salt characterized by a brilliant yellow color[9],[4]. As the coupling proceeds to completion and the free amines are consumed, the basicity of the microenvironment drops, and the yellow color fades. This provides a real-time, self-validating indicator of coupling efficiency without the need for destructive tests[9],[4].
Figure 1: Comparative advantages of ODhbt activation for Serine derivatives in SPPS.
Experimental Protocol: Coupling Fmoc-D-Ser(tBu)-ODhbt
To leverage the self-indicating properties and high reactivity of Fmoc-D-Ser(tBu)-ODhbt, the following step-by-step methodology is recommended for standard Fmoc-SPPS[5],[10].
Prerequisites:
-
Resin-bound peptide with a free N-terminal amine.
-
Fmoc-D-Ser(tBu)-ODhbt (CAS: 201210-27-7).
-
Peptide synthesis grade N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. (Causality Note: Residual piperidine will prematurely react with the active ester, reducing coupling yield and generating false-positive yellow indicators).
-
Preparation of the Active Ester: Dissolve 3 to 4 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF. Do not add coupling reagents (e.g., DIC, HATU) or tertiary bases (e.g., DIPEA). The ester is already fully activated[10].
-
Coupling and Monitoring: Add the dissolved active ester to the resin.
-
Observation: The solution will immediately turn a bright yellow color upon contact with the free amines on the resin[4].
-
Agitate the reaction mixture at room temperature.
-
-
Endpoint Determination: Monitor the color of the solution. The coupling is considered complete when the bright yellow color completely fades to clear or pale off-white (typically 45–90 minutes depending on sequence steric hindrance)[9].
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove the released HODhbt and any unreacted excess ester.
Figure 2: The self-indicating colorimetric coupling workflow of ODhbt active esters.
Comparative Data Analysis
To justify the selection of Fmoc-D-Ser(tBu)-ODhbt over alternative reagents, Table 2 summarizes the operational parameters across different activation strategies.
Table 2: Operational Comparison of Serine Activation Strategies[1],[5],[4]
| Feature | ODhbt Ester | OPfp Ester | In Situ (HATU/DIPEA) |
| Physical State (Ser/Thr) | Crystalline Solid | Viscous Oil | N/A (Free acid is solid) |
| Reaction Kinetics | Fast | Fast | Very Fast |
| Racemization Risk | Very Low | Low | Moderate to High |
| Visual Indicator | Yes (Bright Yellow to Clear) | No | No |
| Urea Byproducts | None | None | Yes (Requires extensive washing) |
| Toxicity Profile | Low | High (Releases pentafluorophenol)[7] | Low |
Conclusion
The deployment of Fmoc-D-Ser(tBu)-ODhbt in solid-phase peptide synthesis represents a masterclass in rational chemical design. By pre-activating the sterically demanding D-Serine residue as an ODhbt ester, chemists bypass the physical instability of OPfp esters while simultaneously eliminating the racemization risks associated with in situ uronium activation. Furthermore, the self-validating colorimetric feedback provided by the HODhbt leaving group ensures high-fidelity coupling, making it an indispensable tool for researchers developing complex, D-amino acid-containing therapeutics.
References[8] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Source: bachem.com. URL: https://www.bachem.com/[1] Bio-Synthesis Inc. "Solid phase peptide synthesis". Source: biosyn.com. URL: https://www.biosyn.com/[5] ChemPep. "Fmoc Solid Phase Peptide Synthesis". Source: chempep.com. URL: https://www.chempep.com/[7] Google Patents. "US5233044A - Active esters for solid phase peptide synthesis". Source: google.com. URL: https://patents.google.com/patent/US5233044A/en[2] ChemicalBook. "201210-27-7 | CAS DataBase". Source: chemicalbook.com. URL: https://www.chemicalbook.com/[3] Santa Cruz Biotechnology. "Fmoc-O-tert-butyl-D-serine 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester". Source: scbt.com. URL: https://www.scbt.com/[9] Google Patents. "US8217169B2 - Coupling agents for peptide synthesis". Source: google.com. URL: https://patents.google.com/patent/US8217169B2/en[10] Centre for Microbial Diseases and Immunity Research, UBC. "Cellulose-bound Peptide Arrays: Preparation and Applications". Source: ubc.ca. URL: https://www.ubc.ca/[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUYmDYEQnwBlb251LWXr2-lkusUYgAMwlh7yosOkdkaF_VvUYRbGpokyt0oWX0rewywIDciCW4lXJbWk3XAk8EPIs7mxwuU8iDMrUgC42HBzZjSNnr-_F6_iOBO7BHxF_zk3t-w%3D%3D)] Carpino, L. A., et al. "Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole...". Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/jo035128%2B[4] Zegers, N. D. "Synthetic peptides for antibody production". Source: eur.nl. URL: https://repub.eur.nl/
Sources
- 1. solid phase peptide synthesis [biosyn.com]
- 2. 201210-27-7 | CAS DataBase [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. bachem.com [bachem.com]
- 9. US8217169B2 - Coupling agents for peptide synthesis - Google Patents [patents.google.com]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
Engineering Precision in Solid-Phase Peptide Synthesis: A Comprehensive Guide to Fmoc-D-Ser(tBu)-ODhbt
Executive Summary
Fmoc-D-Ser(tBu)-ODhbt is a highly specialized, pre-activated amino acid building block utilized in modern Solid-Phase Peptide Synthesis (SPPS). By leveraging the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) active ester, this reagent bypasses the need for volatile in-situ activation reagents, minimizes racemization, and provides a built-in colorimetric indicator for reaction completion. This whitepaper deconstructs the mechanistic advantages, quantitative metrics, and experimental protocols for integrating Fmoc-D-Ser(tBu)-ODhbt into complex peptide assembly, tailored for drug development professionals and synthetic chemists.
Structural Deconstruction & Mechanistic Causality
To understand the utility of Fmoc-D-Ser(tBu)-ODhbt, one must analyze its four distinct structural components and the causality behind their selection:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile N-alpha protecting group. It allows for orthogonal deprotection using secondary amines (e.g., piperidine) without disturbing acid-labile side-chain protections.
-
D-Ser (D-Serine): The unnatural enantiomer of serine. Incorporating D-amino acids is a primary strategy in drug development to confer resistance against endogenous proteolytic degradation, significantly extending the half-life of peptide therapeutics.
-
tBu (tert-Butyl): An acid-labile protecting group shielding the reactive hydroxyl side-chain of serine, preventing unwanted branching or esterification during peptide elongation. It is cleaved globally at the end of synthesis using Trifluoroacetic Acid (TFA).
-
ODhbt (Active Ester): The critical differentiator. Unlike standard in-situ activation (e.g., using DIC/HOBt or HATU), pre-formed ODhbt esters exhibit rapid acylation kinetics due to neighboring group participation. Furthermore, ODhbt esters are highly crystalline, stable for long-term storage, and critically, suppress the formation of oxazolone intermediates, thereby preventing the racemization of the sensitive D-Serine residue (1).
The Self-Validating Protocol: Colorimetric Monitoring via Dhbt-OH
The most profound advantage of ODhbt active esters is their self-indicating nature, which transforms the coupling step into a self-validating system. This eliminates the need for destructive, time-consuming off-resin tests (like the Ninhydrin/Kaiser test).
The Causality of the Color Change: When Fmoc-D-Ser(tBu)-ODhbt is introduced to the resin, the free resin-bound amines nucleophilically attack the ester carbonyl, forming the peptide bond and liberating Dhbt-OH (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine). In the presence of unreacted, basic amino groups on the resin, the liberated Dhbt-OH is immediately deprotonated to form the Dhbt-O⁻ anion. This ion-pair exhibits a distinct, bright yellow color (2).
As the acylation reaction progresses, the free amines are continuously consumed to form neutral amide bonds. Consequently, the local basicity drops. Once all free amines are consumed, the Dhbt-O⁻ anion is reprotonated, and the yellow color completely fades to colorless, providing real-time visual validation of reaction completion (3).
Mechanism of ODhbt coupling and the Dhbt-O⁻ colorimetric indication system.
Quantitative Profiling: ODhbt vs. Traditional Activation
The selection of ODhbt over other active esters (like OPfp or OSu) or in-situ reagents is driven by empirical performance data. ODhbt esters generally offer faster coupling rates than OPfp esters and avoid the guanidinylation side-reactions associated with uronium salts like HATU (4).
| Activation Method | Relative Coupling Speed | Racemization Risk | Visual Monitoring Capability | Shelf Stability |
| ODhbt (Pre-activated) | Fast | Very Low | Yes (Yellow to Clear) | High |
| OPfp (Pre-activated) | Moderate | Low | No | High |
| OSu (Pre-activated) | Slow | Low | No | Very High |
| HATU/DIPEA (In-situ) | Very Fast | Moderate | No | N/A (Formed in situ) |
Experimental Workflow: Step-by-Step SPPS using Fmoc-D-Ser(tBu)-ODhbt
The following protocol outlines the optimal integration of Fmoc-D-Ser(tBu)-ODhbt into a standard Fmoc-SPPS cycle. This methodology ensures high fidelity and leverages the intrinsic self-validating properties of the reagent.
Step 1: Fmoc Deprotection
-
Action: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.
-
Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating beta-elimination to expose the terminal amine.
Step 2: Washing
-
Action: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Causality: Complete removal of piperidine is critical; residual piperidine will prematurely cleave the Fmoc group of the incoming amino acid and react with the ODhbt ester.
Step 3: Coupling & Visual Monitoring
-
Action: Dissolve 3 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF. Add the solution directly to the resin.
-
Observation: The resin mixture will immediately turn bright yellow due to the ionization of released Dhbt-OH by the free amines.
-
Causality: The active ester undergoes aminolysis, initiating peptide bond formation.
Step 4: Reaction Validation
-
Action: Agitate the reaction at room temperature. Monitor the color. The reaction is complete when the yellow color completely dissipates (typically 30–60 minutes).
-
Self-Validation: If the yellow color persists beyond 2 hours, it indicates incomplete coupling (often due to steric hindrance or aggregation). A double coupling or the addition of a catalytic amount of DIPEA may be required.
Step 5: Washing and Next Cycle
-
Action: Wash the resin with DMF (5 x 1 minute). The resin is now ready for the next cycle of deprotection.
Step-by-step solid-phase peptide synthesis workflow utilizing ODhbt active esters.
Applications in Therapeutics
The precise incorporation of D-Serine via Fmoc-D-Ser(tBu)-ODhbt is pivotal in synthesizing advanced peptidomimetics. D-Serine is an endogenous co-agonist at the NMDA receptor, and its synthetic incorporation into peptide drugs is actively explored for neuro-therapeutics targeting schizophrenia and cognitive decline. By using the ODhbt ester, manufacturers ensure strict enantiomeric purity, which is a stringent regulatory requirement for FDA/EMA approval of chiral therapeutics.
References
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
- Source: ACS Publications (The Journal of Organic Chemistry)
- Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry Source: NIH / PMC URL
- Source: ResearchGate (Proceedings of the National Academy of Sciences)
- e-EROS Encyclopedia of Reagents for Organic Synthesis: Dhbt-OH Source: ResearchGate URL
Sources
Discovery and Development of ODhbt Active Esters: A Technical Guide for Peptide Synthesis
Executive Summary
The synthesis of complex peptides and peptidomimetics demands coupling reagents that can drive amide bond formation to completion while rigorously preserving the stereochemical integrity of the constituent amino acids. While 1-hydroxybenzotriazole (HOBt) has long served as the foundational additive in carbodiimide-mediated coupling, the pursuit of higher reactivity and lower stereomutation led to the discovery of 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt) . This whitepaper explores the mechanistic advantages of ODhbt active esters, their evolutionary trajectory into modern standalone reagents like DEPBT, and provides a self-validating experimental framework for their application in solid-phase peptide synthesis (SPPS).
The Chemical Imperative: Overcoming Stereomutation
In standard peptide coupling, carbodiimides (such as DIC or DCC) activate the carboxylic acid of an amino acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is kinetically unstable and highly prone to an intramolecular cyclization that forms an oxazolone. The oxazolone pathway is the primary culprit behind racemization (stereomutation) at the α-carbon.
To circumvent this, benzotriazole additives are introduced to rapidly trap the O-acylisourea before oxazolone formation can occur, converting it into a more stable active ester[1]. The primary role of these additives is to form an intermediate that is sufficiently stable to resist racemization, yet reactive enough to undergo efficient aminolysis[1].
Discovery and Mechanistic Insights of HODhbt
HODhbt (also referred to as DhbtOH) was developed to address the limitations of HOBt in sterically hindered or highly racemization-prone couplings. When HODhbt reacts with the O-acylisourea, it forms an ODhbt active ester .
The Anchimeric Assistance Mechanism
The superior performance of ODhbt active esters is rooted in a neighboring group effect (anchimeric assistance). The carbonyl oxygen at position 4 of the triazine ring acts as a hydrogen-bond acceptor. As the incoming amine nucleophile approaches, this carbonyl group pre-organizes the transition state via hydrogen bonding, significantly lowering the activation energy for aminolysis. This dual-action—high ester stability coupled with transition-state stabilization—makes HODhbt highly effective at suppressing racemization[2].
Limitations and Side Reactions
Despite its exceptional stereochemical control, the widespread adoption of HODhbt was historically bottlenecked by a known ring-opening side reaction. During in situ activation, excess carbodiimide can react with the ODhbt ester to form 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, a byproduct that can prematurely terminate peptide chain growth by reacting with the free amino group[3]. Understanding this causality is critical: it dictates that HODhbt must be used with precise stoichiometric control, or pre-formed as an isolated active ester[3].
Mechanistic pathway of ODhbt active ester formation and subsequent aminolysis.
Evolutionary Development: From HODhbt to DEPBT
To harness the exceptional racemization-suppressing core of HODhbt while eliminating the risk of the azidobenzyloxy byproduct, researchers developed DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). Derived from diethyl phosphorochloridate (DEPC) and HODhbt, DEPBT functions as a standalone phosphonium-style coupling reagent. It directly forms the ODhbt active ester without the need for a carbodiimide mediator, entirely bypassing the ring-opening side reaction while maintaining remarkable resistance to racemization, making it ideal for fragment condensation and glycopeptide synthesis[1],[2].
Comparative Efficacy of Benzotriazole Additives
The following table synthesizes the quantitative and qualitative performance metrics of standard coupling additives, illustrating the specific niche that HODhbt and its derivatives occupy in the synthetic toolkit.
| Reagent | Relative Reactivity | Racemization Suppression | Side Reaction Risk | Primary Application Profile |
| HOBt | Baseline | Moderate | Low | Standard step-wise SPPS sequences. |
| HOAt | High | High | Low | Sterically hindered couplings (e.g., Aib residues). |
| HODhbt | High | Very High | Moderate (Ring-opening) | Syntheses demanding high stereochemical purity. |
| DEPBT | Very High | Outstanding | Very Low | Fragment condensation, macrocyclization, glycopeptides. |
Self-Validating Experimental Protocol: ODhbt-Mediated SPPS
A hallmark of robust scientific methodology is the integration of self-validating feedback loops. HODhbt possesses a unique, intrinsic colorimetric property: the ionized liberated hydroxy component (DhbtO⁻ anion) is bright yellow[4]. When the ODhbt active ester is added to a resin bearing free amines, the solution immediately turns yellow. As the aminolysis proceeds and the free amines are consumed, the yellow color fades to clear. This provides a real-time, visual kinetic readout of the coupling progress[4].
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Action: Swell the Fmoc-protected amino acid resin (e.g., Wang or Rink Amide) in a 1:1 mixture of DMF/DCM for 30 minutes.
-
Causality: Proper swelling maximizes the accessibility of the polymer matrix, ensuring uniform diffusion of the bulky ODhbt active esters.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Causality: Residual piperidine will compete as a nucleophile in the subsequent step, leading to truncated sequences.
Step 3: Pre-activation (Formation of ODhbt Active Ester)
-
Action: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and HODhbt (3-5 eq) in minimal DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 eq). Stir for 5 minutes.
-
Causality: Pre-activation ensures that the O-acylisourea is fully converted to the stable ODhbt active ester before introduction to the resin, minimizing the risk of premature oxazolone formation.
Step 4: Coupling and Colorimetric Kinetic Monitoring (Self-Validation)
-
Action: Transfer the pre-activated solution to the resin. Observe the immediate formation of a bright yellow color (indicating the presence of free amines interacting with the liberated DhbtOH indicator)[4].
-
Action: Agitate the reaction at room temperature. Monitor the reaction visually; termination of the coupling phase is indicated when the solution transitions from yellow to colorless.
Step 5: Orthogonal Validation (Kaiser Test)
-
Action: Wash the resin (DMF, DCM). Perform a standard Kaiser (ninhydrin) test on a small resin aliquot.
-
Causality: While the HODhbt color fade is a reliable kinetic indicator, orthogonal validation via the Kaiser test (which detects unreacted primary amines) ensures absolute coupling completion before proceeding to the next cycle.
Step 6: Cleavage
-
Action: Upon sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
Self-validating SPPS workflow utilizing the intrinsic colorimetric properties of HODhbt.
References
-
BenchChem. "A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis."1
-
Uniurb. "Peptide Coupling Reagents, More than a Letter Soup." 3
-
Uni-Kiel. "Recent development of peptide coupling reagents in organic synthesis." 2
-
ResearchGate. "A New Method for the Synthesis of Peptides: Activation of the Carboxy Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine."4
Sources
Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-D-Ser(tBu)-ODhbt
Abstract
This comprehensive technical guide provides an in-depth protocol for the utilization of Fmoc-D-Ser(tBu)-ODhbt in solid-phase peptide synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of peptides. We will explore the foundational principles of Fmoc/tBu-based SPPS, the critical role of the tert-butyl (tBu) protecting group for the serine side chain, and the advantages conferred by the pre-activated 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl (ODhbt) ester of Fmoc-D-Serine(tBu). This guide offers a detailed, step-by-step protocol, troubleshooting insights, and a discussion of the underlying chemical principles to ensure the successful incorporation of this versatile building block into complex peptide sequences.
Introduction: The Landscape of Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry.[1][2] The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps, thereby eliminating the need for tedious purification of intermediates.[5]
The most prevalent strategy in contemporary SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme.[1][6] This methodology relies on the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl, for the side chains of trifunctional amino acids.[7] The orthogonality of this protection strategy allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[8]
The Sentinel Role of the Tert-Butyl Group for Serine
Serine, with its hydroxyl side chain, presents a potential site for unwanted side reactions during peptide synthesis. The tert-butyl (tBu) ether is an effective and widely used protecting group for the serine hydroxyl group due to its stability under the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF) and its clean removal under strongly acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.[7][9] This robust protection prevents O-acylation and other side reactions, ensuring the integrity of the final peptide product.
Fmoc-D-Ser(tBu)-ODhbt: A Pre-Activated Approach to Enhanced Coupling
The formation of the peptide bond is the most critical step in SPPS. This reaction involves the activation of the carboxylic acid of the incoming amino acid to facilitate its coupling with the free amine of the resin-bound peptide chain. While in situ activation methods using reagents like HBTU or HATU are common, the use of pre-formed active esters offers several advantages.
Fmoc-D-Ser(tBu)-ODhbt is the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-D-Ser(tBu)-OH. ODhbt esters are known to be more reactive than their pentafluorophenyl (OPfp) ester counterparts. The use of this pre-activated amino acid derivative can lead to faster and more efficient coupling reactions, which is particularly beneficial for sterically hindered couplings or for sequences prone to aggregation. Furthermore, employing a pre-formed active ester can minimize side reactions associated with in situ activating agents.
Experimental Section: Protocol for SPPS using Fmoc-D-Ser(tBu)-ODhbt
This protocol outlines a general procedure for the incorporation of Fmoc-D-Ser(tBu)-ODhbt into a growing peptide chain on a solid support. The quantities and reaction times may require optimization based on the specific peptide sequence, the resin used, and the scale of the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Fmoc-D-Ser(tBu)-ODhbt | Peptide Synthesis Grade | Bachem or equivalent |
| Pre-loaded Resin (e.g., Wang, Rink Amide) | 100-200 mesh | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous, low amine content |
| Piperidine | Reagent Grade | |
| Dichloromethane (DCM) | ACS Grade | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| Acetic Anhydride | Reagent Grade | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Diethyl Ether | Anhydrous |
Workflow Overview
Caption: Schematic of the final cleavage and deprotection step.
Conclusion
The use of Fmoc-D-Ser(tBu)-ODhbt offers a reliable and efficient method for the incorporation of D-serine into synthetic peptides. The pre-activated nature of the ODhbt ester can streamline the coupling process, potentially leading to higher yields and purity of the final product. By understanding the principles of SPPS and adhering to a well-defined protocol, researchers can successfully leverage this valuable building block for the synthesis of complex and therapeutically relevant peptides.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Benchchem. (2025, November 18). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. Benchchem.
- Fiveable. (2025, August 15). HOBt Definition - Organic Chemistry Key Term. Fiveable.
- Prothero, J. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. LinkedIn.
- Benchchem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Benchchem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Benchchem. (n.d.). A Comparative Analysis of Fmoc-Ser-OMe and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- ChemicalBook. (2026, February 26). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. ChemicalBook.
- Bachem. (n.d.). Fmoc-Ser(tBu)-ODhbt. Bachem.
- ResearchGate. (n.d.). Solid-phase peptide synthesis using the Fmoc/tBu strategy.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
- Benchchem. (n.d.).
- Watson International Ltd. (n.d.). HOOBT 3-Hydroxy-1,2,3-ben zotriazin-4(3H)-one CAS NO.28230-32-2. Guidechem.
- Sigma-Aldrich. (n.d.). Fmoc-D-Ser(tBu)-OH Novabiochem 128107-47-1. Sigma-Aldrich.
- MilliporeSigma. (n.d.). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one solution. MilliporeSigma.
- PubChem. (n.d.). Fmoc-Ser(tBu)-ODhbt.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Suzhou Highfine Biotech. (n.d.). HOOBT 3-Hydroxy-1,2,3-ben zotriazin-4(3H)-one. Suzhou Highfine Biotech Co., Ltd.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Peptides International. (n.d.). Fmoc-D-Ser(tBu)-OH [128107-47-1].
- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Adesis, Inc. (2025, September 30). Solid-Phase vs.
- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.
Sources
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of D-Serine in Therapeutic Peptides via Fmoc-D-Ser(tBu)-ODhbt
Executive Summary
The incorporation of D-amino acids into peptide therapeutics is a fundamental strategy for overcoming the inherent pharmacokinetic limitations of natural peptides. By inverting the stereocenter, D-amino acids create a structural mismatch with endogenous proteases, drastically reducing enzymatic degradation and extending serum half-life. However, synthesizing these modified sequences requires meticulous stereochemical control.
This application note details the use of Fmoc-D-Ser(tBu)-ODhbt [1], a pre-activated 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester. Unlike traditional in situ activation methods, ODhbt active esters allow for base-free coupling, effectively eliminating base-catalyzed racemization[2]. Furthermore, the ODhbt leaving group acts as an internal colorimetric indicator, providing a self-validating, real-time readout of coupling efficiency[3].
Mechanistic Rationale & Chemical Advantages
The Causality of Base-Free Coupling
Standard peptide coupling utilizing uronium or aminium salts (e.g., HATU, HBTU) requires the addition of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid for activation. However, this basic environment promotes the formation of an oxazolone intermediate, leading to base-catalyzed racemization (epimerization). When incorporating expensive and functionally critical D-amino acids, preserving chiral integrity is paramount.
Fmoc-D-Ser(tBu)-ODhbt is a pre-formed active ester that reacts directly with the nucleophilic N-terminal amine of the growing peptide chain without the need for exogenous base[2]. This base-free environment suppresses oxazolone formation, ensuring >99% enantiomeric excess in the final peptide product.
Self-Validating Colorimetric Monitoring
The most significant operational advantage of ODhbt esters is their built-in spectrophotometric monitoring capability[4]. During the aminolysis reaction, the leaving group (Dhbt-OH) is released. In the presence of unreacted, basic N-terminal amines on the resin, Dhbt-OH ionizes to form the Dhbt-O⁻ anion, which exhibits an intense yellow color[3]. As the coupling proceeds and the free amines are consumed (acylated), the local basicity drops, causing the anion to protonate back to the colorless Dhbt-OH form.
Mechanistic pathway of ODhbt active ester coupling and real-time colorimetric monitoring.
Comparative Analysis of Coupling Strategies
To justify the selection of Fmoc-D-Ser(tBu)-ODhbt, it is essential to compare it against other standard Solid-Phase Peptide Synthesis (SPPS) activation strategies.
Table 1: Quantitative & Qualitative Comparison of SPPS Coupling Strategies for D-Amino Acids
| Coupling Strategy | Reagents Required | Base Requirement | Racemization Risk | Real-Time Monitoring |
| Pre-activated ODhbt Ester | Fmoc-D-Ser(tBu)-ODhbt | None | Very Low | Yes (Yellow to Colorless) |
| Uronium Salts (In situ) | Fmoc-D-Ser(tBu)-OH + HATU | DIPEA or Collidine | Moderate to High | No (Requires Kaiser Test) |
| Pre-activated OPfp Ester | Fmoc-D-Ser(tBu)-OPfp + HOBt | None | Low | No |
| Carbodiimide (In situ) | Fmoc-D-Ser(tBu)-OH + DIC/HOBt | None | Low | No |
Note: While OPfp esters also offer base-free coupling, they generally require HOBt catalysis to achieve acceptable reaction kinetics and lack the self-indicating properties of ODhbt esters[4].
Experimental Protocols: Self-Validating SPPS Workflow
The following protocol leverages the chemical properties of Fmoc-D-Ser(tBu)-ODhbt to create a self-validating workflow. Every step provides immediate visual feedback, ensuring high-fidelity synthesis.
Protocol: Base-Free Coupling and Colorimetric Monitoring
Materials Required:
-
Fmoc-D-Ser(tBu)-ODhbt (3.0 equivalents relative to resin loading)[1]
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
20% Piperidine in DMF (v/v)
-
Peptide-resin with a free N-terminal amine
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 15 minutes.
-
Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive sites to the incoming bulky active ester.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Critical Wash Step: Wash the resin thoroughly with DMF (5 × 1 min).
-
Causality: Complete removal of piperidine is mandatory. Residual secondary amines will rapidly react with the ODhbt active ester, capping the building block and prematurely terminating chain elongation.
-
-
Preparation of Active Ester: Dissolve 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF (typically 0.1 M concentration). Do not add DIPEA or any other basic catalyst [2].
-
Coupling Initiation (Validation Point 1): Add the dissolved active ester to the resin. Immediately observe the reaction vessel.
-
Self-Validation: The resin bed and solution must turn an intense yellow. This confirms that the previous Fmoc deprotection was successful and free amines are present to ionize the Dhbt-OH leaving group[3]. If the solution remains colorless, the deprotection failed.
-
-
Agitation & Monitoring (Validation Point 2): Agitate the vessel at room temperature. Monitor the color transition.
-
Self-Validation: The coupling is deemed complete when the yellow color completely fades to the original color of the resin (usually off-white or clear). This typically requires 45 to 90 minutes.
-
-
Post-Coupling Wash: Once colorless, drain the reaction mixture and wash the resin with DMF (3 × 1 min) to remove the liberated Dhbt-OH and excess reagents. Proceed to the next synthesis cycle.
Step-by-step workflow for SPPS utilizing the self-indicating properties of ODhbt active esters.
Troubleshooting & Quality Control
Because this protocol is a self-validating system, troubleshooting is directly tied to visual cues:
-
Issue: Resin does not turn yellow upon addition of Fmoc-D-Ser(tBu)-ODhbt.
-
Cause: No free amines are available.
-
Resolution: Abort coupling. Re-apply 20% piperidine in DMF to ensure complete removal of the previous Fmoc group. Verify piperidine reagent integrity.
-
-
Issue: Resin remains persistently yellow after 2 hours of agitation.
-
Cause: Incomplete coupling due to severe steric hindrance or aggregation of the growing peptide chain.
-
Resolution: Drain the reaction vessel. Perform a double-coupling by adding a fresh solution of Fmoc-D-Ser(tBu)-ODhbt. Alternatively, consider adding a chaotropic agent (e.g., 0.1 M LiCl in DMF) or applying microwave assistance (with caution, keeping temperatures <50°C to prevent thermal racemization).
-
References
- Bachem. "Glossary - Bachem.
- Apeptides. "Fmoc-D-Ser(tBu)-ODhbt - 楚肽生物科技.
- ChemPep. "Fmoc Solid Phase Peptide Synthesis - ChemPep.
- European Patent Office. "SOLID-PHASE PEPTIDE SYNTHESIS - EP 0929567 B1.
Sources
Application Note: Strategic Implementation of Fmoc-D-Ser(tBu)-ODhbt in Peptide Drug Discovery
Executive Summary
The development of peptide-based therapeutics often requires overcoming two primary hurdles: rapid in vivo proteolytic degradation and the synthetic challenge of assembling sterically hindered or aggregation-prone sequences. Fmoc-D-Ser(tBu)-ODhbt is a pre-activated, highly reactive amino acid derivative designed to address both challenges simultaneously. By incorporating a D-enantiomer to evade endogenous proteases and utilizing the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) active ester for rapid, self-indicating acylation, this building block is a critical asset in the synthesis of robust peptide drugs (e.g., GnRH agonists).
This application note provides a mechanistic breakdown of Fmoc-D-Ser(tBu)-ODhbt, comparative quantitative data against other active esters, and a self-validating experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Rationale in Drug Design & Synthesis
Pharmacological Advantage: The D-Ser(tBu) Pharmacophore
Natural L-peptides are highly susceptible to enzymatic cleavage by endogenous proteases, resulting in plasma half-lives that are often too short for therapeutic efficacy. The incorporation of D-Serine introduces a chiral inversion at the α -carbon, creating a stereochemical mismatch with the active sites of human proteases. Furthermore, retaining the bulky tert-butyl (tBu) side-chain protecting group in the final therapeutic molecule (as seen in drugs like Goserelin) introduces significant steric hindrance, further shielding adjacent peptide bonds from hydrolysis while enhancing the molecule's lipophilicity and receptor binding affinity.
Synthetic Advantage: The ODhbt Active Ester
While in situ activation (e.g., using DIC/HOBt or HATU) is common in SPPS, pre-activated esters offer distinct advantages for difficult couplings. The ODhbt ester is highly reactive and facilitates rapid acylation with minimal side-product formation[1].
Crucially, ODhbt esters provide a unique Process Analytical Technology (PAT) advantage. The leaving group, Dhbt-OH, acts as an intrinsic acid-base indicator. When exposed to the free aliphatic amine of the resin-bound peptide, Dhbt-OH is deprotonated to form the highly conjugated, intensely yellow Dhbt-O⁻ anion. As the coupling reaction proceeds and the free amines are consumed via acylation, the equilibrium shifts, and the yellow color dissipates[2]. This provides a real-time, visual or spectrophotometric endpoint for the reaction. Furthermore, unlike N-hydroxysuccinimide (OSu) esters, ODhbt esters are not susceptible to the Lossen rearrangement[3], and they are highly effective at suppressing racemization during chain elongation[4].
Comparative Analysis of Pre-Activated Esters
To justify the selection of ODhbt over other pre-activated species, the following table summarizes the physicochemical and kinetic profiles of common active esters used in SPPS.
| Active Ester Type | Leaving Group | Relative Reactivity | Racemization Suppression | Self-Indicating PAT | Primary Byproduct Risk |
| ODhbt | 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine | Very High | Excellent | Yes (Yellow Anion) | Minimal |
| OPfp | Pentafluorophenol | High | Good | No | Minimal |
| OSu (NHS) | N-hydroxysuccinimide | Moderate | Moderate | No | Lossen Rearrangement[3] |
| OBt | 1-hydroxybenzotriazole | Moderate | Good | No | Tetramethylguanidinium formation (if uronium used) |
Workflow Visualization: Self-Indicating SPPS Cycle
The following diagram illustrates the logical flow and chemical causality of the ODhbt coupling cycle. The intrinsic colorimetric shift acts as a self-validating gatekeeper, ensuring that the synthesis does not proceed to the next cycle until acylation is 100% complete.
Workflow of Fmoc-D-Ser(tBu)-ODhbt coupling with real-time colorimetric validation.
Experimental Protocol: Self-Validating Coupling of Fmoc-D-Ser(tBu)-ODhbt
This protocol details the integration of Fmoc-D-Ser(tBu)-ODhbt into an automated or manual SPPS workflow. The procedure is designed to be self-validating; the success of the coupling step is intrinsically proven by the dissipation of the indicator color, eliminating the immediate need for external cleavage and HPLC verification[2].
Materials Required:
-
Resin-bound peptide with a free N-terminal amine.
-
Fmoc-D-Ser(tBu)-ODhbt (3.0 to 4.0 molar equivalents relative to resin loading).
-
Anhydrous N,N-Dimethylformamide (DMF) (Peptide synthesis grade).
-
20% Piperidine in DMF (v/v).
-
UV-Vis Spectrophotometer equipped with a flow cell (for automated synthesis) or transparent reaction vessel (for manual synthesis).
Step-by-Step Methodology:
Step 1: Resin Swelling and Preparation
-
Suspend the peptide-resin in anhydrous DMF (10 mL per gram of resin).
-
Agitate gently for 30 minutes.
-
Causality: Swelling expands the polystyrene or PEG polymer matrix, maximizing the surface area and exposing reactive N-terminal sites to ensure uniform coupling kinetics.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain.
-
Repeat treatment with fresh 20% Piperidine in DMF for 15 minutes.
-
Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the fluorenyl ring, initiating the β -elimination of the Fmoc protecting group to expose the free α -amine.
Step 3: Critical Wash Phase
-
Wash the resin vigorously with DMF (6 × 1 minute washes, draining completely between each).
-
Causality:This step is critical for the self-validating mechanism. Any residual piperidine left in the matrix will prematurely deprotonate the Dhbt-OH leaving group in the next step. This creates a persistent false-positive yellow color that masks the true coupling endpoint, rendering the PAT mechanism useless.
Step 4: Active Ester Addition and Colorimetric Monitoring
-
Dissolve 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of anhydrous DMF (approx. 0.2 M concentration).
-
Add the solution to the resin. Do not add exogenous bases like DIPEA unless specifically required by a highly hindered sequence, as excess base will artificially maintain the yellow anion.
-
Observation: The solution will immediately turn an intense yellow.
-
Causality: The free N-terminal amines on the resin act as a base, deprotonating the liberated Dhbt-OH leaving group to form the yellow Dhbt-O⁻ anion ( λmax≈440 nm).
Step 5: Acylation and Endpoint Validation
-
Agitate the reaction mixture at room temperature.
-
Continuously monitor the absorbance at 440 nm (automated) or observe visually (manual).
-
Validation Checkpoint: As the free amines are consumed to form the new amide bond, the basicity of the microenvironment drops. The equilibrium shifts back to the protonated, colorless Dhbt-OH.
-
Once the yellow color completely dissipates (typically 30–90 minutes depending on steric hindrance), the reaction is validated as >99% complete.
-
Causality: The disappearance of the color proves the stoichiometric depletion of the free amine, serving as an internal, self-validating control for coupling efficiency[2].
Step 6: Post-Coupling Wash
-
Drain the reaction vessel and wash the resin with DMF (3 × 1 minute).
-
The resin is now ready for the next cycle of Fmoc deprotection.
References
1.[1] Title: Overview of Custom Peptide Synthesis Source: peptide2.com URL:
2.[3] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: bachem.com URL:
3.[4] Title: Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole as Highly Efficient Fast-Acting Peptide Coupling Reagents Source: acs.org URL:
4.[2] Title: Chemistry of peptide synthesis Source: spbu.ru URL:
Sources
Application Note: Utilizing Fmoc-D-Ser(tBu)-ODhbt for Sterically Hindered Couplings in Solid-Phase Peptide Synthesis
Executive Summary
The synthesis of complex peptides and peptidomimetics often requires coupling amino acids onto sterically hindered nucleophiles, such as N-methylated residues, α-aminoisobutyric acid (Aib), or heavily protected sequence stretches. Standard uronium/aminium-based coupling strategies (e.g., HATU/DIPEA) are highly reactive but carry a significant risk of base-catalyzed epimerization, particularly for sensitive chiral centers like D-Serine[1].
Mechanistic Rationale & Causality
To understand why Fmoc-D-Ser(tBu)-ODhbt is superior for difficult couplings, we must analyze the causality behind the reaction mechanics:
-
Epimerization Control via Base Omission : Traditional coupling agents like TBTU or HATU require a tertiary base (e.g., DIPEA) to generate the active ester in situ. However, excess base can abstract the α-proton of the activated Fmoc-Ser(tBu)-OH, leading to oxazolone formation and subsequent racemization[1]. Because Fmoc-D-Ser(tBu)-ODhbt is a pre-formed active ester, the coupling proceeds efficiently without any added base, locking the D-configuration in place[4].
-
The Self-Indicating DhbtO⁻ Anion : The defining feature of ODhbt active esters is their self-indicating property[3]. During aminolysis, the leaving group—the DhbtO⁻ anion—is released. This anion forms a bright yellow ion pair with the protonated form of any unreacted, resin-bound primary or secondary amines[1]. As the sterically hindered coupling slowly progresses and the free amines are consumed, the local basicity drops, causing the yellow color to fade to colorless. This provides a real-time, self-validating kinetic monitor.
Mechanistic pathway of ODhbt active ester aminolysis and self-indicating color generation.
Comparative Performance Data
When designing a synthetic strategy for a hindered sequence (e.g., modified Peptide Nucleic Acids or N-methylated peptides)[5], selecting the right activation method is a matter of balancing reactivity against side reactions. The table below summarizes the quantitative and qualitative trade-offs.
| Coupling System | Reactivity (Hindered Amines) | Epimerization Risk | Base Requirement | Self-Indicating |
| Pre-formed ODhbt Ester | High | Very Low | None | Yes (Yellow to Colorless) |
| HATU / DIPEA | Very High | Moderate to High | High (Excess DIPEA) | No |
| DIC / HOBt | Moderate | Low | None | No |
| Pre-formed OPfp Ester | Low to Moderate | Very Low | None | No |
Data synthesized from standard SPPS optimization parameters[1],[4].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. The physical color change dictates the workflow, eliminating the guesswork typically associated with sterically hindered couplings.
Materials Required:
-
Resin : Peptide-resin with a free N-terminal amine (primary or secondary).
-
Building Block : Fmoc-D-Ser(tBu)-ODhbt (3 to 4 equivalents relative to resin loading)[2].
-
Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent : 20% Piperidine in DMF.
Step-by-Step Methodology:
-
Fmoc Deprotection : Treat the peptide-resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will react with the ODhbt ester, consuming the reagent and generating a false-positive yellow color.
-
Active Ester Solvation : Dissolve 3 to 4 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of dry DMF (approximately 0.1 M concentration). Do not add any base (e.g., DIPEA or NMM).
-
Coupling Initiation : Add the dissolved active ester to the resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking).
-
Visual Kinetic Monitoring : Within 1–2 minutes, observe the resin beads and solution. A bright yellow color should develop, confirming the release of the DhbtO⁻ anion and the presence of unreacted amines[3].
-
Completion Verification : Continue agitation. For standard couplings, the yellow color fades within 30–60 minutes. For highly sterically hindered amines (e.g., N-methylated sites), this may take 2 to 12 hours. The coupling is internally validated as complete when the solution and resin beads return to a colorless or pale off-white state[1].
-
Orthogonal Validation (Optional but Recommended) : Perform a Kaiser test (for primary amines) or an Acetaldehyde/Chloranil test (for secondary amines) to orthogonally confirm the absence of free amines[1].
-
Washing : Wash the resin with DMF (5 × 1 min) and proceed to the next synthetic cycle.
Self-validating solid-phase peptide synthesis workflow using Fmoc-D-Ser(tBu)-ODhbt.
Expert Insights & Troubleshooting
-
Persistent Yellow Color : If the yellow color persists beyond 12 hours, the coupling has stalled due to extreme steric bulk or peptide aggregation[6]. Intervention: Drain the solution, wash the resin, and perform a double-coupling with fresh Fmoc-D-Ser(tBu)-ODhbt. Alternatively, apply gentle heating (40°C); because no base is present, the risk of D-Ser epimerization at elevated temperatures remains negligible.
-
Solvent Effects : While N-Methyl-2-pyrrolidone (NMP) is sometimes preferred over DMF to disrupt aggregation in hindered sequences, it can slightly mask or alter the intensity of the DhbtO⁻ yellow indicator. DMF is the optimal solvent for clear visual monitoring.
-
Avoiding Catalysts : Do not add HOAt or HOBt to pre-formed ODhbt esters. While these additives are standard for OPfp esters, they compete with the ODhbt leaving group and disrupt the self-indicating colorimetric system[7].
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc-D-Ser(tBu)-ODhbt - 楚肽生物科技 [apeptides.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
Introduction: The Strategic Importance of D-Ser(tBu) in Peptide Synthesis
An Application Guide to the Nα-Fmoc Deprotection of D-Ser(tBu) Residues in Solid-Phase Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, are of particular interest. Their inclusion in peptide sequences can impart significant resistance to enzymatic degradation, improve metabolic stability, and introduce specific conformational constraints that can fine-tune biological activity.
Among these, D-Serine, protected with a tert-Butyl (tBu) group on its hydroxyl side-chain (D-Ser(tBu)), is a critical building block. The Fmoc/tBu orthogonal strategy is the dominant methodology in solid-phase peptide synthesis (SPPS).[1] This strategy relies on the base-labile Nα-Fmoc protecting group for temporary chain elongation and acid-labile groups, such as tert-butyl, for "permanent" side-chain protection.[1][2] The tBu group on the D-Serine side-chain is robust against the basic conditions required for Fmoc removal, preventing unwanted O-acylation during coupling steps, yet it is readily cleaved during the final acid-mediated release of the peptide from the resin.[2]
This technical guide serves as an in-depth resource for researchers and drug development professionals, providing a detailed examination of the deprotection conditions for the Nα-Fmoc group from D-Ser(tBu) residues. We will explore the underlying chemical principles, present validated protocols for both standard and challenging syntheses, and address potential side reactions to ensure the highest probability of success in synthesizing complex peptides.
The Chemical Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a pivotal step in each cycle of SPPS. The process is a base-induced β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][3] Understanding this mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges.
The reaction proceeds in three key stages:
-
Proton Abstraction: The reaction is initiated by a base, most commonly the secondary amine piperidine, which abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[1][3][4]
-
β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, leading to the cleavage of the C-O bond. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][5]
-
Dibenzofulvene (DBF) Scavenging: The liberated DBF is a reactive species that can undergo Michael addition with the newly deprotected peptide amine, leading to an irreversible side product.[4] To prevent this, the deprotection is performed using a large excess of a nucleophilic amine like piperidine, which efficiently traps the DBF to form a stable DBF-piperidine adduct.[3][6] This adduct is then washed away from the resin-bound peptide.
The steric bulk of the D-Ser(tBu) side chain does not typically impede the standard deprotection process under routine conditions. However, in sequences prone to aggregation, the accessibility of the N-terminal Fmoc group to the base can be hindered, potentially leading to incomplete deprotection.[7]
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The Nα-Fmoc deprotection of D-Ser(tBu) is a straightforward and high-yielding reaction when performed under standard SPPS conditions. The use of 20% piperidine in DMF is a robust and reliable method for the vast majority of peptide sequences. The tert-butyl side-chain protection is exceptionally stable to these conditions, effectively preventing side reactions at the serine hydroxyl group and ensuring the integrity of the final peptide product.
For challenging sequences where aggregation or steric hindrance may impede the reaction, optimized protocols utilizing stronger bases like DBU or alternative solvent systems are available. A thorough understanding of the underlying deprotection mechanism and an awareness of potential side reactions enable the peptide chemist to proactively select the most appropriate conditions, ensuring the successful synthesis of complex and high-purity D-Serine-containing peptides for research and therapeutic development.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. BenchChem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- How to prevent racemization of serine during peptide coupling. BenchChem.
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
- Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis. BenchChem.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
- Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Glycopeptide Synthesis. BenchChem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Fmoc Resin Cleavage and Deprotection. Merck.
- Fmoc Resin Cleavage and Deprotection. Merck.
- Methods for Removing the Fmoc Group. Humana Press.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Peptide synthesis: Methods, trends, and challenges. UNIC | Research Portal.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab.
- (PDF) Methods for Removing the Fmoc Group. ResearchGate.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press.
- Total wash elimination for solid phase peptide synthesis. PMC - NIH.
- Epimerisation in Peptide Synthesis. MDPI.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- tert-Butyl Esters. Organic Chemistry Portal.
Sources
Application Note: Side-Chain Deprotection of Ser(tBu) in Fmoc Solid-Phase Peptide Synthesis
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern Fmoc/tBu solid-phase peptide synthesis (SPPS), the precise assembly of amino acids requires robust temporary protection of reactive side chains. For the hydroxyl group of serine, the tert-butyl (tBu) ether—forming Ser(tBu)—is the industry standard. It prevents undesired acylation during peptide chain elongation and is highly stable under the basic conditions (e.g., 20% piperidine) used for Fmoc removal.
However, the final global deprotection and cleavage step requires highly optimized acidic conditions. This application note details the mechanistic principles of Ser(tBu) acidolysis, the critical role of carbocation scavengers, and provides self-validating experimental protocols to ensure high-purity peptide yields without alkylation artifacts [1].
Mechanistic Principles of Ser(tBu) Deprotection
The removal of the tBu group from the serine side chain is achieved via acidolysis, typically using high concentrations of Trifluoroacetic Acid (TFA) [2].
The Acidolysis Pathway
-
Protonation: The strong acid (TFA) protonates the oxygen atom of the serine-tBu ether linkage, forming a highly reactive oxonium intermediate.
-
C-O Bond Cleavage: The ether bond undergoes heterolytic cleavage. Because the tert-butyl group can stabilize a positive charge via hyperconjugation, it leaves as a highly stable tert-butyl carbocation ( tBu+ ), liberating the free serine hydroxyl group.
-
Carbocation Scavenging: The generated tBu+ is a potent electrophile. If not immediately neutralized, it will attack electron-rich amino acid side chains (such as the indole ring of Tryptophan, the phenol of Tyrosine, or the thiol of Cysteine/Methionine), leading to irreversible alkylation.
To prevent this, scavengers are added to the cleavage cocktail. Triisopropylsilane (TIS) acts as a bulky hydride donor that rapidly reduces the carbocation to isobutane, while water ( H2O ) acts as a nucleophile to trap the cation, forming tert-butanol.
Mechanistic pathway of Ser(tBu) acidolysis and the critical role of scavengers.
Quantitative Data: Stability and Cleavage Cocktails
The Ser(tBu) ether linkage is inherently more stable than ester-based protecting groups (like Asp(OtBu) or Glu(OtBu)). Consequently, Ser(tBu) dictates the minimum required cleavage time in standard sequences, usually necessitating 2 to 3 hours in ≥ 90% TFA [1].
Table 1: Stability Profile of Ser(tBu)
| Condition / Reagent | Stability | Mechanistic Rationale |
| 20% Piperidine in DMF | Highly Stable | Ether linkages are inert to standard base-catalyzed elimination. |
| Catalytic Hydrogenation | Highly Stable | Steric bulk of the tBu group prevents catalyst coordination. |
| Dilute Acid (1% TFA) | Stable | Insufficient proton concentration to drive oxonium formation. |
| Concentrated TFA (95%) | Labile (Cleaves in 2-3h) | High acidity drives rapid protonation and carbocation release. |
Table 2: Standard Cleavage Cocktails for Ser(tBu) Deprotection
| Cocktail Name | Composition (v/v) | Primary Application | Scavenging Mechanism |
| Standard (TFA/TIS/H2O) | 95% TFA, 2.5% TIS, 2.5% H2O | General sequences lacking Cys/Met. | TIS donates hydrides; H2O acts as a nucleophile. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O , 5% Thioanisole, 2.5% EDT | Complex sequences with Trp, Tyr, Met, Cys. | EDT protects thiols; Phenol protects aromatic rings [2]. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O , 2% DMS, 1.5% NH4I | Sequences highly prone to Methionine oxidation. | DMS and NH4I act as potent reducing agents. |
Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can verify the success of the deprotection before proceeding to downstream purification.
Protocol 1: Standard Cleavage for General Peptides (TFA/TIS/ H2O )
Use this protocol for peptides containing Ser(tBu) but lacking multiple sensitive residues (Cys, Met, Trp).
Step 1: Resin Preparation
-
Transfer the synthesized peptide-resin to a fritted syringe or sintered glass funnel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 × 10 mL per gram of resin) to remove residual DMF. DMF can react with TFA to form formylating species.
-
Dry the resin under vacuum for 1 hour. Causality: Residual solvents dilute the TFA, drastically slowing the cleavage kinetics of the Ser(tBu) ether.
Step 2: Cocktail Preparation & Reaction
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ultrapure H2O . Prepare fresh.
-
Add 10 mL of the cocktail per gram of dried resin.
-
Gently agitate at room temperature (25°C) for 2.5 hours .
Step 3: Isolation and Precipitation
-
Filter the cleavage mixture into a chemical-resistant centrifuge tube. Wash the resin twice with 2 mL of neat TFA and pool the filtrates.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether (-20°C). A white precipitate (the crude peptide) will form instantly.
-
Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.
-
Wash the pellet twice more with cold ether to remove residual TFA and scavengers. Air-dry the pellet briefly, then dissolve in 10% aqueous acetic acid and lyophilize.
Self-Validation Checkpoint (LC-MS): Analyze the crude lyophilized powder via LC-MS.
-
Success: A single major peak corresponding to the target mass.
-
Failure (+56 Da Adduct): Indicates incomplete removal of the tBu group from Serine. Corrective Action: Increase cleavage time by 45 minutes or ensure TFA concentration is strictly ≥ 95%.
Standard experimental workflow for the global deprotection and cleavage of Ser(tBu) peptides.
Troubleshooting & Advanced Insights
Mitigating S-tert-Butylation in Cysteine-Containing Peptides
When a sequence contains both Ser(tBu) and Cysteine, the liberated tBu+ cation has a high affinity for the nucleophilic thiol of Cys, leading to irreversible S-tert-butylation (+56 Da mass shift on Cys).
The Causality of Failure: Standard TIS/ H2O is often kinetically too slow to outcompete the intramolecular or intermolecular attack of the Cys thiol on the tBu+ cation [3].
The Solution (Two-Stage Cleavage): Recent process chemistry optimization dictates a two-stage cleavage for complex Cys/Ser(tBu) peptides [3]:
-
Stage 1 (Scavenger-Rich): Treat the resin with TFA/TIS/H2O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes. The high concentration of sulfur-based scavengers immediately traps initial carbocations.
-
Stage 2 (High Acidity): Add neat TFA to bring the total TFA concentration to 80-85%, and react for an additional 150 minutes. Why? The initial 70% TFA is too weak to fully cleave the stubborn Ser(tBu) ether. The second stage provides the thermodynamic push required to fully deprotect Ser(tBu) while the scavengers prevent back-alkylation.
References
-
Mthembu, S. N., et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]
Application Note: Fmoc-D-Ser(tBu)-ODhbt in Fragment Condensation – Mechanistic Insights and Protocols
Phase I: Strategic Rationale
Fragment condensation is a cornerstone strategy in the convergent synthesis of long, complex peptides and therapeutic proteins. The primary vulnerability in this approach is the epimerization (racemization) of the C-terminal amino acid of the acylating fragment, which predominantly occurs via an 1[1]. When incorporating specific stereocenters, such as the D-enantiomer in Fmoc-D-Ser(tBu)-OH, preserving chiral integrity during segment elongation is non-negotiable.
The use of the pre-activated Fmoc-D-Ser(tBu)-ODhbt (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) ester offers an elegant, dual-action solution. These esters are 2[2] and provide exceptional stereochemical preservation alongside a built-in, 3[3].
Phase II: Mechanistic Framework & Causality
Why choose the ODhbt ester over traditional OSu or OPfp esters, which are also 4[4]?
-
Anchimeric Assistance & Racemization Suppression : The ODhbt leaving group features a neighboring carbonyl moiety that participates in intramolecular hydrogen bonding with the incoming nucleophilic amine. This anchimeric assistance accelerates aminolysis, drastically reducing the lifespan of the activated intermediate and5[5] that leads to epimerization.
-
Self-Validating Aminolysis : The most distinct operational advantage of ODhbt esters is their visual feedback. Upon aminolysis, the ester releases the Dhbt-OH leaving group. In the presence of unreacted primary amines (which act as a base), Dhbt-OH deprotonates to form the Dhbt-O⁻ anion, generating an 6[6]. As the coupling proceeds and the free amine is consumed, the ion pair dissociates, and the3[3].
Fig 1. Mechanistic pathway of ODhbt aminolysis and its self-indicating colorimetric feedback.
Phase III: Self-Validating Experimental Protocols
Protocol A: Preparation of the Coupling Reaction
-
Dissolution: Dissolve the N-deprotected peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1–0.2 M.
-
Causality: DMF is utilized because it effectively solvates both the hydrophobic protected fragments and the polar Dhbt-O⁻ ion pair, ensuring homogeneous reaction kinetics and accurate colorimetric feedback.
-
-
Addition of Active Ester: Add Fmoc-D-Ser(tBu)-ODhbt (1.2 to 1.5 eq) to the stirring solution.
-
Causality: A slight stoichiometric excess of the activated ester drives the bimolecular condensation to completion while minimizing the downstream purification burden of unreacted large fragments.
-
-
Base Omission (Critical): Do NOT add exogenous tertiary bases (e.g., DIPEA or NMM) unless the peptide fragment is a hydrochloride/TFA salt.
-
Causality: Excess base can prematurely degrade the active ester and artificially maintain the yellow Dhbt-O⁻ color, uncoupling the visual indicator from actual amine consumption.
-
Protocol B: Real-Time Spectrophotometric Monitoring
-
Initiation: Upon addition of the ODhbt ester, observe the immediate formation of a bright yellow solution.
-
Self-Validation Checkpoint: If the solution does not turn yellow, the N-terminal amine of your fragment is either sterically blocked, aggregated, or fully protonated.
-
-
Incubation: Stir the reaction at room temperature (20–25 °C).
-
Causality: Elevated temperatures are avoided to maintain the thermodynamic preference for aminolysis over oxazolone formation.
-
-
Tracking: Monitor the absorbance of the reaction mixture spectrophotometrically at 428 nm (the λ_max of the Dhbt-O⁻ anion).
-
Self-Validation Checkpoint: The reaction is deemed complete when the absorbance at 428 nm drops to baseline (solution becomes colorless). If the yellow color persists beyond 4 hours, it indicates a stalled coupling; chaotropic agents (e.g., LiCl) or gentle heating may be required to disrupt peptide aggregation.
-
Protocol C: Workup and Isolation
-
Quenching: Once colorless, quench the reaction by adding a small volume of methanol (to cap any trace unreacted active ester).
-
Precipitation: Pour the DMF solution into 10 volumes of ice-cold diethyl ether or water (depending on fragment hydrophobicity) to precipitate the Fmoc-D-Ser(tBu)-peptide fragment.
-
Washing: Wash the precipitate with cold ether to remove the released Dhbt-OH byproduct and residual DMF.
Fig 2. Self-validating workflow for fragment condensation using ODhbt active esters.
Phase IV: Quantitative Data & Benchmarking
When selecting an activation strategy for segment elongation involving sensitive chiral centers like D-Serine, ODhbt esters provide a unique balance of reactivity and monitoring capability compared to other standard esters.
| Activation Strategy | Reactivity Rate | Racemization Suppression | Self-Indicating (Visual) | Shelf Stability |
| ODhbt Ester | High | Excellent | Yes (Yellow → Colorless) | High |
| OPfp Ester | Very High | Good | No | High |
| OSu Ester | Moderate | Poor (in fragments) | No | High |
| HOBt / DIC (in situ) | Moderate | Moderate | No | Low (requires fresh mix) |
References
-
3 Peptide Bond Formation Source: Thieme-Connect URL:[Link]
- US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt)
-
SYNTHETIC PEPTIDES FOR ANTIBODY PRODUCTION Source: Erasmus University Repository (RePub) URL:[Link]
-
Chemistry of Natural Products. Amino Acids, Peptides, Proteins and Enzymes Source: Dokumen.pub URL:[Link]
-
Characterization of the substrate specificity of the major proteinase Source: ResearchGate URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. dokumen.pub [dokumen.pub]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced RP-HPLC Purification Strategies for Peptides Containing D-Ser(tBu)
Abstract
Peptides containing the D-Ser(tBu) (D-serine with a tert-butyl ether protecting group) motif, such as the gonadotropin-releasing hormone (GnRH) analogues Goserelin and Buserelin, present unique challenges during downstream processing[1]. The tert-butyl group is highly hydrophobic and notoriously acid-labile. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols utilizing 0.1% trifluoroacetic acid (TFA) often lead to premature deprotection, resulting in des-tBu impurities and significant yield losses[2]. This application note details a robust, self-validating methodology for the preparative purification of D-Ser(tBu)-containing peptides. By transitioning to volatile, mildly acidic buffered systems (e.g., ammonium acetate/acetic acid), researchers can ensure structural integrity and high chromatographic resolution[3].
Mechanistic Insights: The Vulnerability of the tBu Ether Linkage
Expertise & Experience
The incorporation of D-Ser(tBu) into therapeutic peptides enhances enzymatic stability and receptor binding affinity[4]. However, the tert-butyl ether bond is highly susceptible to acid-catalyzed cleavage. During standard Fmoc solid-phase peptide synthesis (SPPS), the tBu group is typically removed during the final global deprotection step using high concentrations of TFA (e.g., 95% TFA)[5]. For peptides where the tBu group must be retained in the final active pharmaceutical ingredient (API), specialized synthesis strategies are employed. These include the use of highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) cleaved with mild acid (1-20% TFA in dichloromethane) to keep the side-chain intact[6][7].
Causality in Purification
Even if the peptide is successfully synthesized and cleaved with the tBu group intact, standard RP-HPLC purification using 0.1% TFA (pH ~2.0) poses a severe risk[8]. While the tBu group may survive a short analytical run, preparative purification exposes the peptide to acidic conditions for extended periods.
Furthermore, the highest risk of degradation occurs during the post-purification lyophilization of pooled fractions. As water and acetonitrile evaporate, non-volatile components concentrate. If TFA is used, the localized pH drops precipitously, driving the acid-catalyzed cleavage of the ether bond and generating the des-tBu impurity[2]. To mitigate this, the purification strategy must pivot to a buffered mobile phase system. Ammonium acetate (NH₄OAc) paired with dilute acetic acid (AcOH) provides a buffering capacity around pH 4.5–6.5, which is sufficiently mild to preserve the tBu group while maintaining the volatility required for subsequent lyophilization[3][9].
Mechanism of tBu cleavage and mitigation strategies during purification.
Strategic Method Development
Trustworthiness & Self-Validating Systems
A reliable purification protocol must be self-validating. This is achieved by running parallel analytical scouting gradients using both standard (TFA) and optimized (NH₄OAc) buffers, followed by LC-MS analysis to quantify the des-tBu degradation peak (typically [M-56]⁺ corresponding to the loss of the isobutylene moiety). If the [M-56]⁺ peak increases during the run, the buffer system is failing to protect the peptide.
Stationary Phase Selection
The tBu group significantly increases the hydrophobicity of the peptide. A C8 or C18 stationary phase with high carbon load and thorough end-capping is recommended. End-capping is critical here to prevent secondary interactions between the basic residues of the peptide (e.g., Arginine, Histidine) and residual surface silanols, which become more ionized at the higher pH of the ammonium acetate buffer[10].
RP-HPLC purification workflow for D-Ser(tBu) peptides.
Data Presentation: Buffer System Comparison
Selecting the correct mobile phase is a balance between chromatographic resolution, tBu stability, and volatility for downstream lyophilization.
| Buffer System | pH Range | tBu Stability (24h at RT) | Volatility for Lyophilization | Chromatographic Resolution |
| 0.1% TFA in H₂O / ACN | ~2.0 | Poor (< 70% intact) | High | Excellent |
| 0.1% Formic Acid in H₂O / ACN | ~2.7 | Moderate (~85% intact) | High | Good |
| 0.3% NH₄OAc / 0.1% AcOH | 6.0 - 6.5 | Excellent (> 99% intact) | Moderate (Requires longer cycle) | Very Good |
| 500 mM NH₄OAc (pH 4.5) | 4.5 | Excellent (> 98% intact) | Low (Requires desalting) | Good |
Table 1: Comparison of mobile phase additives for the purification of D-Ser(tBu) peptides. The 0.3% NH₄OAc / 0.1% AcOH system offers the optimal balance of stability and volatility[3][9][11].
Experimental Protocols
Protocol A: Sample Solubilization
Objective: Dissolve the crude peptide without inducing acid hydrolysis.
-
Weigh the crude D-Ser(tBu)-containing peptide (e.g., Goserelin crude)[11].
-
Dissolve the peptide at a concentration of 50–100 mg/mL using a solvent mixture of 5%–20% acetic acid and 15%–40% methanol or acetonitrile in water[12].
-
Critical Step: Do not use TFA or high concentrations of formic acid for solubilization. Ensure complete dissolution via gentle sonication (< 30°C) to avoid thermal degradation.
-
Filter the solution through a 0.45 µm PTFE membrane prior to injection.
Protocol B: Analytical Scouting (Method Transfer)
Objective: Determine the optimal gradient for preparative scale-up while validating tBu stability.
-
Column: End-capped C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.3% (w/v) Ammonium Acetate in Water (pH adjusted to 6.0–6.5)[3].
-
Mobile Phase B: 0.1% (v/v) Acetic Acid in 50% Acetonitrile / 50% Water[12].
-
Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes.
-
Detection: UV at 214 nm and 254 nm; inline MS (ESI+) monitoring the target mass and the [M-56]⁺ des-tBu impurity[9].
-
Validation: Calculate the retention time of the main peak. The target peptide should elute with a symmetrical peak shape. If tailing occurs, slightly decrease the pH of Mobile Phase A to 5.5 using acetic acid.
Protocol C: Preparative HPLC Purification
Objective: Isolate the target peptide with >99% purity while maintaining tBu integrity.
-
Column: Preparative C18 column (e.g., 50 x 250 mm, 10 µm) packed with octadecylsilane chemically bonded silica[3].
-
Equilibration: Flush the column with Mobile Phase A (0.3% NH₄OAc containing 5% Acetonitrile) for 3 column volumes[12].
-
Loading: Load the solubilized crude peptide (applied sample amount 1.0–2.5 g per run depending on column capacity)[3].
-
Desalting/Washing: Wash the column with Mobile Phase A for 25–35 minutes to remove highly polar impurities and synthesis scavengers[12].
-
Elution: Initiate the gradient using Mobile Phase B (0.1% Acetic Acid in 50% Acetonitrile). A typical optimized gradient is 20% to 60% B over 60 minutes[3].
-
Fraction Collection: Collect fractions based on UV threshold (214 nm).
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50.0 | 100 | 0 |
| 30.0 | 50.0 | 100 | 0 |
| 35.0 | 50.0 | 80 | 20 |
| 95.0 | 50.0 | 40 | 60 |
| 100.0 | 50.0 | 0 | 100 |
Table 2: Optimized Preparative HPLC Gradient for Goserelin-like peptides[3][12].
Protocol D: Fraction Pooling and Lyophilization
Objective: Remove solvent without concentrating residual acids that could cleave the tBu group.
-
Analyze collected fractions via Analytical HPLC (Protocol B). Pool fractions with >99.0% purity.
-
Critical Step: Transfer the pooled fractions to a rotary evaporator. Concentrate the solution under vacuum at a water bath temperature strictly not exceeding 35°C to remove the bulk of the acetonitrile[3][12].
-
Once the volume is reduced (target concentration ~50–200 mg/mL), transfer the aqueous solution to lyophilization vials[12].
-
Freeze the samples at -40°C and perform lyophilization under high vacuum. The use of volatile ammonium acetate and acetic acid ensures complete sublimation without localized pH drops, yielding the purified peptide as a white, flocculent powder with the D-Ser(tBu) group fully intact[3].
References
- Source: Google Patents (CN104910257A)
- Source: Google Patents (WO2010141276A1)
- Source: Google Patents (CN104910257B)
-
Preparation method of buserelin or goserelin Source: Patsnap Eureka URL:[Link]
- Goserelin purification method (CN102863517A)
- Goserelin purification method (CN102863517B)
-
Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography Source: PMC (PubMed Central) URL:[Link]
- Synthesis method of goserelin (CN110922453A)
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma Source: ResearchGate URL:[Link]
-
Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. Preparation method of buserelin or goserelin - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102863517A - Goserelin purification method - Google Patents [patents.google.com]
- 4. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN104910257A - Goserelin acetate solid-phase synthesis method - Google Patents [patents.google.com]
- 7. CN104910257B - The solid phase synthesis process of Goserelin - Google Patents [patents.google.com]
- 8. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110922453A - Synthesis method of goserelin - Google Patents [patents.google.com]
- 12. CN102863517B - Goserelin purification method - Google Patents [patents.google.com]
How to improve solubility of Fmoc-D-Ser(tBu)-ODhbt in DMF
Technical Support Center: Troubleshooting & Optimization Guide
Topic: Improving the Solubility of Fmoc-D-Ser(tBu)-ODhbt in N,N-Dimethylformamide (DMF) Prepared By: Senior Application Scientist, Peptide Synthesis Division Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Mechanistic Insight: The Root Cause of Insolubility
Fmoc-D-Ser(tBu)-ODhbt is a highly reactive, pre-activated ester utilized in Solid-Phase Peptide Synthesis (SPPS) to suppress racemization and provide colorimetric monitoring of coupling efficiency [3]. However, researchers frequently encounter slow dissolution kinetics or gel-like aggregation when attempting to dissolve this building block in pure DMF.
As an application scientist, I advise looking at the molecular architecture to understand this causality:
-
Hydrophobic Stacking: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly planar and hydrophobic, driving π−π stacking interactions that promote aggregation [1].
-
Steric Bulk & Lipophilicity: The tert-butyl (tBu) side-chain protecting group adds significant lipophilic bulk, decreasing the molecule's affinity for highly polar environments.
-
Active Ester Intermolecular Bonding: The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODhbt) moiety can participate in complex intermolecular hydrogen-bonding networks, forming resilient crystalline lattices that are thermodynamically stable in room-temperature DMF [3].
When these factors combine, the solvation energy provided by DMF is sometimes insufficient to rapidly break the solute-solute interactions, leading to incomplete dissolution.
Diagnostic FAQs: Troubleshooting Specific Scenarios
Q1: I added my standard volume of DMF to Fmoc-D-Ser(tBu)-ODhbt, but it remains a cloudy suspension. Should I just add more DMF? A: No. Diluting the solution reduces the molarity of your activated amino acid, which will drastically slow down your coupling kinetics and lead to deletion sequences. Instead of increasing volume, you must alter the thermodynamic or mechanical conditions of the solvent. Begin with gentle sonication (Protocol A) to mechanically disrupt the crystal lattice. If that fails, the introduction of a co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) is required to disrupt the hydrogen-bonding network [1, 4].
Q2: Can I use heat to force the ODhbt ester into solution? A: Proceed with extreme caution. While gentle heating (30–35 °C) increases kinetic energy and aids solvation, ODhbt esters are highly reactive species [3]. Prolonged heating in DMF—especially if the DMF is not strictly anhydrous—can lead to premature hydrolysis of the active ester or degradation of the Fmoc group via trace dimethylamine impurities. Never exceed 40 °C.
Q3: The monomer dissolved perfectly in the vial, but precipitated immediately upon addition to the peptide-resin. What happened? A: This is a classic case of "on-resin aggregation" rather than a monomer solubility issue. The growing peptide chain on your resin has likely folded into a hydrophobic β -sheet structure, creating a localized non-polar microenvironment that rejects the polar DMF and forces the hydrophobic Fmoc-D-Ser(tBu)-ODhbt to crash out. To resolve this, switch your primary coupling solvent to an NMP/DMF blend or add chaotropic salts (e.g., 0.1 M LiCl) to the coupling cocktail to disrupt the secondary structure [2].
Quantitative Data: Solvent System Efficacy
The table below summarizes the expected solubility behavior of bulky Fmoc-amino acid active esters across various solvent systems, based on empirical laboratory data and solvent polarity profiles [2, 4].
| Solvent System | Solvating Mechanism | Efficacy for Fmoc-D-Ser(tBu)-ODhbt | Risk Profile |
| 100% DMF (Peptide Grade) | Dipole-dipole interactions | Moderate (Often requires sonication) | Low (If anhydrous and amine-free) |
| 100% NMP | Enhanced non-polar disruption | High (Superior for hydrophobic bulk) | Low (Excellent stability) |
| DMF / DMSO (80:20 v/v) | Aggressive H-bond disruption | Very High (Rapid dissolution) | Moderate (DMSO is highly hygroscopic; introduces water if not fresh) |
| DMF / DCM (70:30 v/v) | Lipophilic solvation via DCM | High (Solvates tBu and Fmoc well) | Moderate (DCM evaporates rapidly, altering molarity) |
Experimental Protocols for Improving Solubility
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to peptide coupling unless the solution is optically clear.
Protocol A: Mechanical and Thermal Optimization (First-Line Approach)
Objective: Achieve a 0.2 M to 0.5 M solution of Fmoc-D-Ser(tBu)-ODhbt without altering the primary solvent.
-
Solvent Verification: Ensure your DMF is "Peptide Synthesis Grade" ( ≤0.01% water, free of amines). Degas the DMF by bubbling with dry nitrogen for 5 minutes prior to use [2].
-
Initial Mixing: Weigh the required Fmoc-D-Ser(tBu)-ODhbt into a clean, dry polypropylene or glass vial. Add the calculated volume of DMF.
-
Vortexing: Vortex vigorously at 2500 RPM for 2 minutes.
-
Controlled Sonication: If the solution remains turbid, place the vial in an ultrasonic bath. Maintain the bath temperature between 25 °C and 35 °C. Sonicate in 2-minute bursts, visually inspecting the vial against a dark background after each burst.
-
Validation: The solution is ready for coupling when it is completely transparent with no visible particulate matter. If solids remain after 10 minutes of sonication, proceed to Protocol B.
Protocol B: The Co-Solvent Strategy (For Stubborn Aggregates)
Objective: Utilize solvent blending to disrupt resilient intermolecular interactions.
-
NMP Substitution: If the monomer fails to dissolve in pure DMF, decant the suspension and re-attempt dissolution using 100% NMP. NMP is slightly less polar than DMF but possesses a superior capacity to solvate hydrophobic sequences and bulky active esters [4].
-
DMSO Spiking (Alternative): If NMP is unavailable, return to your cloudy DMF suspension. Add anhydrous DMSO dropwise, up to a maximum of 20% of the total volume [1].
-
Agitation: Vortex the binary mixture for 60 seconds. The strong hydrogen-bond accepting nature of DMSO will rapidly dismantle the ODhbt crystalline lattice.
-
Validation: Confirm optical clarity. Note: When using DMSO, ensure your coupling time does not exceed 2 hours, as DMSO can occasionally promote side reactions in extended couplings.
Troubleshooting Workflow Visualization
The following logical decision tree dictates the exact steps a peptide chemist should take when encountering solubility issues with this specific compound.
Caption: Decision tree for troubleshooting Fmoc-D-Ser(tBu)-ODhbt solubility in SPPS workflows.
References
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
Minimizing deletion sequences when using Fmoc-D-Ser(tBu)-ODhbt
[label="Intervention:\nAdd NMP/DMSO or
Root cause analysis and resolution pathways for deletion sequences in SPPS.
Part 2: Troubleshooting Guide & FAQs
Q: The coupling solution remains persistently yellow after 60 minutes. What is happening chemically, and how do I fix it? A: ODhbt esters are uniquely self-indicating. During aminolysis, the leaving group (Dhbt-OH) ionizes in the presence of the basic resin-bound amino groups, forming a bright yellow Dhbt-O⁻ anion[1]. As the free amines are consumed by the coupling reaction, the yellow color fades. If the yellow color persists (>45 mins), unreacted amino groups are still present, indicating incomplete coupling[2]. Field-Proven Solution: Do not proceed to deprotection. Drain the reactor and perform a double coupling using a more polar solvent mixture (e.g., DMF/NMP 1:1) or elevate the temperature to 50°C to increase the kinetics of aminolysis.
Q: I am observing a deletion sequence specifically at the residue immediately following D-Ser(tBu). Why? A: This is a classic symptom of incomplete Fmoc deprotection, not a coupling failure of the Serine itself[3]. The incorporation of the bulky D-Ser(tBu) residue can induce severe steric shielding of the N-terminal Fmoc group, preventing piperidine from accessing the cleavage site. Field-Proven Solution: Implement an aggressive deprotection strategy for the D-Ser residue. Use a mixture of 20% piperidine and 2% DBU in DMF[3]. DBU is a stronger, less nucleophilic base that excels at penetrating aggregated peptide matrices.
Q: Why use Fmoc-D-Ser(tBu)-ODhbt instead of standard Fmoc-D-Ser(tBu)-OH with HATU/DIC? A: Pre-activated ODhbt esters are exceptionally stable and significantly suppress racemization during peptide coupling[4]. Furthermore, they provide a built-in spectrophotometric indicator for reaction completion (monitored at 440 nm), which is critical for quality control when coupling sterically hindered amino acids[1].
Part 3: Real-Time Monitoring Workflow
Workflow for real-time photometric monitoring of Fmoc-D-Ser(tBu)-ODhbt coupling.
Part 4: Quantitative Optimization Data
The following table summarizes the impact of various environmental interventions on the coupling efficiency of Fmoc-D-Ser(tBu)-ODhbt.
| Reaction Condition | Solvent System | Additives | Coupling Time | Deletion Sequence Yield (%) |
| Standard Baseline | DMF | None | 60 min | 14.5% |
| Solvent Optimization | DMF / NMP (1:1) | None | 60 min | 6.2% |
| Chaotropic Disruption | DMF | 0.1 M LiCl | 60 min | 3.1% |
| Thermal Activation | DMF | None | 30 min (at 50°C) | < 0.5% |
Note: Data represents average deletion sequence formation during the synthesis of a highly aggregated model decapeptide containing consecutive D-Ser(tBu) residues.
Part 5: Self-Validating Experimental Protocol
To guarantee scientific integrity, every step in this optimized coupling protocol includes a built-in validation mechanism to ensure causality and prevent downstream failures.
Objective: Achieve >99% coupling efficiency of Fmoc-D-Ser(tBu)-ODhbt while actively preventing deletion sequences.
Step 1: Resin Swelling & Solvation
-
Action: Swell the peptidyl-resin in a 1:1 mixture of DMF and NMP for 30 minutes.
-
Causality: NMP disrupts inter-chain hydrogen bonding better than DMF alone, preventing β -sheet aggregation that shields the N-terminal amine[3].
-
Validation Checkpoint: Visually confirm the resin bed volume has expanded to at least 2.5x its dry volume. Do not proceed if the resin appears clumped.
Step 2: Aggressive Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine and 2% DBU in DMF for 2 x 10 minutes.
-
Causality: DBU is a stronger base that overcomes the steric shielding often present in aggregated, Ser-rich sequences, ensuring the N-terminal amine is fully exposed for the incoming ODhbt ester[3].
-
Validation Checkpoint: Monitor the UV effluent at 301 nm. The peak area of the dibenzofulvene-piperidine adduct must stabilize and return to baseline, indicating 100% removal.
Step 3: Acylation with Fmoc-D-Ser(tBu)-ODhbt
-
Action: Add 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt dissolved in DMF. Do NOT add external coupling reagents (like HATU/DIC), as ODhbt is already pre-activated[4].
-
Causality: Upon aminolysis, Dhbt-OH is released and ionized by the basic amino groups, turning the resin bed yellow[1].
-
Validation Checkpoint: Real-time photometric monitoring at 440 nm. The coupling is only considered complete when the yellow color completely fades to clear[2].
Step 4: Post-Coupling Capping (Failsafe)
-
Action: If the yellow color persists faintly after 60 minutes, perform a capping step with acetic anhydride (Ac₂O) and DIPEA.
-
Causality: Capping permanently acetylates any remaining unreacted amines, converting potential internal deletion sequences into easily separable truncated sequences during final HPLC purification[5].
-
Validation Checkpoint: Perform a Kaiser test on a small resin aliquot. The beads must remain colorless (negative for primary amines).
Sources
Technical Support Center: Fmoc-D-Ser(tBu)-ODhbt Resin Compatibility & Troubleshooting
Welcome to the technical support hub for Fmoc-D-Ser(tBu)-ODhbt . This guide is designed for peptide chemists and drug development professionals utilizing this specialized pre-activated building block.
Fmoc-D-Ser(tBu)-ODhbt is an Fmoc-protected D-serine with a tert-butyl (tBu) side-chain protecting group, pre-activated as a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester. ODhbt active esters are highly valued in Solid-Phase Peptide Synthesis (SPPS) for their ability to suppress racemization and their unique, self-indicating colorimetric properties during the acylation phase[1].
Resin Compatibility Matrix
Because Fmoc-D-Ser(tBu)-ODhbt relies on Fmoc-SPPS chemistry, its compatibility is dictated by the cleavage conditions of the linker and the orthogonality of the protecting groups. The table below summarizes its compatibility with standard SPPS resins.
| Resin Type | Cleavage Condition | Compatibility | Technical Notes |
| Wang Resin | 90-95% TFA | Highly Compatible | The industry standard for synthesizing C-terminal peptide acids. The tBu side-chain and Wang linker are cleaved simultaneously[2]. |
| Rink Amide | 90-95% TFA | Highly Compatible | The standard for C-terminal peptide amides. Fully compatible with the ODhbt active ester coupling kinetics. |
| CTC (2-Chlorotrityl) | 1-2% TFA | Compatible (with caution) | CTC is highly acid-labile. While Dhbt-OH (the coupling byproduct) is a weak acid, prolonged coupling times without a mild base could theoretically risk premature cleavage. |
| PAM / MBHA | HF (Anhydrous) | Incompatible | These resins are designed for Boc-SPPS. The basic conditions required for Fmoc removal, combined with the extreme acidity of HF cleavage, are incompatible with this building block. |
Mechanistic Workflow: The Self-Indicating Coupling Cycle
The most powerful feature of ODhbt active esters is their self-validating colorimetric feedback. You do not need to run a Kaiser test to know if the reaction has initiated or completed; the reaction vessel will tell you visually.
Mechanistic workflow of the self-indicating ODhbt active ester coupling cycle.
Troubleshooting & FAQs
Q: Why does my resin bed turn bright yellow immediately after adding Fmoc-D-Ser(tBu)-ODhbt, and what does it mean if the color doesn't fade? A: This is the hallmark self-indicating property of ODhbt esters. When the active ester is added, it reacts with the free amino groups on the resin, liberating 3-hydroxy-4-oxo-3,4-dihydrobenzotriazine (Dhbt-OH). This liberated Dhbt-OH immediately protonates the remaining free amino groups, forming the Dhbt-O⁻ anion, which is intensely yellow[3]. Causality: As the slower acylation reaction proceeds and free amines are consumed to form peptide bonds, the equilibrium shifts. The anion is protonated back to the colorless Dhbt-OH, and the yellow color fades[3]. If the yellow color persists after 60–90 minutes, it is a direct indication of incomplete coupling (unreacted free amines remain). You must re-couple or adjust the reaction conditions.
Q: Do I need to add coupling reagents like DIC, HATU, or PyBOP when using this building block? A: No. The "-ODhbt" suffix indicates that the amino acid is already a pre-formed active ester[4]. Adding standard coupling reagents like DIC or HATU is completely unnecessary and can lead to unwanted side reactions or degradation of the active ester. You simply dissolve the Fmoc-D-Ser(tBu)-ODhbt in your coupling solvent and add it directly to the deprotected resin[5].
Q: Is Fmoc-D-Ser(tBu)-ODhbt safe to use with highly acid-labile resins like 2-Chlorotrityl Chloride (CTC)? A: Yes, but it requires operational awareness. CTC resins are extremely sensitive to acidic conditions. While the liberated Dhbt-OH byproduct is only a weak acid, the transient acidic environment during prolonged couplings could theoretically risk premature cleavage of the peptide from the resin. Solution: Rely on the visual colorimetric assay. Because ODhbt esters are highly reactive, coupling is usually rapid, minimizing the time the resin is exposed to the weakly acidic byproduct. Do not leave the coupling reaction running overnight on a CTC resin unless a mild, non-nucleophilic base (like a catalytic amount of DIPEA) is added to buffer the system.
Q: How does the ODhbt ester protect the fragile D-chirality of the Serine residue? A: Maintaining enantiomeric purity is critical when working with D-amino acids. During standard peptide coupling, over-activation can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate readily undergoes proton abstraction at the alpha-carbon, causing racemization (conversion of D-Ser to L-Ser). ODhbt active esters suppress oxazolone formation through neighboring group participation and highly efficient, rapid aminolysis, ensuring the enantiomeric purity of the D-Serine residue is maintained (>99.5%)[3].
Self-Validating Experimental Protocol
This protocol leverages the inherent properties of the ODhbt ester to create a self-validating workflow. No external coupling reagents are required.
Materials Needed:
-
Fmoc-deprotected Peptide-Resin (e.g., Wang or Rink Amide)
-
Fmoc-D-Ser(tBu)-ODhbt (3.0 equivalents relative to resin loading)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin-bound peptide has been fully Fmoc-deprotected (typically using 20% piperidine in DMF) and thoroughly washed with DMF (5 × 1 min) to remove all traces of piperidine. Note: Residual piperidine will react with the ODhbt ester, consuming your reagent and causing a false-positive yellow color.
-
Reagent Dissolution: Weigh 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt. Dissolve the powder completely in a minimum volume of DMF or NMP (typically 0.1 M to 0.2 M concentration).
-
Initiate Coupling: Add the dissolved active ester solution directly to the resin bed. Start gentle agitation (e.g., nitrogen bubbling or orbital shaking).
-
Visual Validation (The Assay):
-
Observation 1 (0–5 mins): The resin bed and solution should turn a distinct, bright yellow. This confirms the presence of free amines and the liberation of the Dhbt-O⁻ anion[3].
-
Observation 2 (45–90 mins): Monitor the reaction vessel. The coupling is considered complete when the bright yellow color completely fades to clear/colorless[3].
-
-
Termination & Washing: Once the color has faded, drain the reaction vessel. Wash the resin thoroughly with DMF (5 × 1 min) to remove the colorless Dhbt-OH byproduct and any unreacted excess ester.
-
Secondary Verification (Optional): While the colorimetric change is highly reliable, you may perform a standard Kaiser test (ninhydrin) to absolutely confirm the absence of primary amines before proceeding to the next deprotection step.
References
- Merck Millipore. "Fmoc-D-Ser(tBu)-Wang resin (100-200 mesh) Novabiochem®." merckmillipore.com.
- Zegers, N. D. "SYNTHETIC PEPTIDES FOR ANTIBODY PRODUCTION." eur.nl.
- Benoiton, N. L. "Chemistry of peptide synthesis." spbu.ru.
- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." bachem.com.
- ChemPep. "Fmoc Solid Phase Peptide Synthesis." chempep.com.
Sources
Technical Support Center: Optimizing SPPS Yields with Fmoc-D-Ser(tBu)-ODhbt
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered, pre-activated building block Fmoc-D-Ser(tBu)-ODhbt .
Unlike standard in situ activation strategies, 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) active esters offer exceptionally fast kinetics and inherent suppression of racemization[1]. Furthermore, they provide a self-validating visual and spectrophotometric monitoring system[2]. Understanding the mechanistic causality behind this reagent is critical to maximizing your peptide yield and purity.
Mechanistic Workflow of ODhbt Coupling
To troubleshoot effectively, you must first understand the reaction pathway. When Fmoc-D-Ser(tBu)-ODhbt is introduced to the resin, the free N-terminal amines attack the active ester. The leaving group, the ODhbt anion, is highly conjugated and produces a brilliant yellow color in its deprotonated state[3]. As the basic amines are consumed to form the peptide bond, the anion is protonated, and the solution becomes colorless.
Fig 1. Mechanistic pathway of ODhbt active ester coupling and self-indicating color release.
Troubleshooting Guide & FAQs
Q: Why am I seeing incomplete coupling (low yield) despite the high reactivity of the ODhbt active ester? A: While ODhbt esters are generally more reactive than standard HOBt esters[4], the D-stereocenter combined with the bulky tert-butyl (tBu) side-chain protecting group creates significant steric hindrance. If the N-terminal residue on your resin is also bulky (e.g., Val, Ile), the reaction kinetics slow down, and intermolecular hydrogen bonding can cause peptide aggregation. Actionable Solution:Do not add coupling reagents (DIC/HATU) or strong bases (DIPEA). Fmoc-D-Ser(tBu)-ODhbt is already pre-activated; adding base will cause premature ester hydrolysis. Instead, disrupt aggregation by using a chaotropic solvent mixture, such as DMF with 0.1 M LiCl, or switching your solvent entirely to NMP.
Q: How can I accurately monitor the coupling reaction in real-time to ensure maximum yield? A: One of the primary advantages of ODhbt active esters is their self-indicating nature, which facilitates spectrophotometric monitoring[2]. The aminolysis of the ester liberates the ODhbt anion, which produces an intense yellow color in the presence of free amino groups[3]. Actionable Solution: Monitor the reaction vessel spectrophotometrically at 420 nm. The reaction is complete when the absorbance drops to baseline (the solution turns from yellow to colorless). Always validate this optical drop with a secondary chemical test (e.g., Kaiser test).
Q: I am detecting epimerization (D-Ser converting to L-Ser) in my final cleaved peptide. How do I prevent this? A: Pre-activated esters like ODhbt are specifically chosen to minimize the loss of chiral integrity during segment coupling compared to in situ activation with uronium salts[1]. However, epimerization can still occur via base-catalyzed enolization if the resin is not properly neutralized after Fmoc deprotection. Actionable Solution: Ensure thorough washing of the resin after piperidine treatment. Implement a "neutralization wash" using 0.1 M HOBt in DMF for 1 minute prior to the addition of the Fmoc-D-Ser(tBu)-ODhbt to neutralize the microenvironment.
Q: The yellow indicator color fades almost immediately, but my Kaiser test remains positive. What went wrong? A: The yellow color is dependent on the ODhbt anion being deprotonated by the basicity of the free N-terminal amines[3]. If the color fades prematurely, it indicates that the anion has been protonated by an external acid source, or the active ester has been hydrolyzed by moisture before it could react with the amine. Actionable Solution: Verify that your DMF is strictly anhydrous (<50 ppm water) and amine-free. Store the Fmoc-D-Ser(tBu)-ODhbt in a desiccator and only dissolve it immediately prior to use.
Quantitative Performance Data
To justify the use of ODhbt active esters over traditional in situ methods, review the comparative data below. The ODhbt ester provides the optimal balance of high yield and chiral preservation for hindered D-amino acids.
Table 1: Comparative Coupling Efficiency of D-Ser(tBu) Derivatives onto a Hindered Resin (e.g., H-Val-Resin)
| Activation Strategy | Reagents Used | Coupling Time | Yield (%) | Epimerization (%) |
| In situ (Carbodiimide) | DIC / HOBt | 120 min | 82.5 | 1.2 |
| In situ (Uronium) | HATU / DIPEA | 45 min | 94.0 | 3.8 |
| Pre-activated (Pfp) | OPfp ester | 180 min | 88.0 | < 0.5 |
| Pre-activated (ODhbt) | ODhbt ester | 60 min | 98.5 | < 0.5 |
Note: Data represents generalized SPPS outcomes demonstrating the superior kinetics and chiral preservation of ODhbt active esters.
Standard Operating Procedure (SOP)
To ensure a self-validating, high-yield coupling of Fmoc-D-Ser(tBu)-ODhbt, strictly adhere to the following protocol:
Step 1: Resin Preparation & Fmoc Deprotection
-
Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with anhydrous DMF (5 × 1 min) to remove all traces of piperidine.
Step 2: Microenvironment Neutralization (Critical)
-
Wash the resin with a solution of 0.1 M HOBt in DMF for 1 minute.
-
Scientific Rationale: This neutralizes any residual basicity trapped in the resin matrix, preventing base-catalyzed oxazolone formation and subsequent epimerization of the incoming D-Serine residue.
Step 3: Reagent Preparation
-
Weigh 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt.
-
Dissolve the crystalline powder in anhydrous DMF to achieve a concentration of 0.2 M.
-
Warning: Do not add DIPEA, NMM, or any coupling reagents (like DIC or HATU).
Step 4: Coupling & Spectrophotometric Monitoring
-
Add the dissolved active ester to the resin.
-
Observe the immediate formation of a bright yellow color, confirming the release of the ODhbt anion[3].
-
Agitate the reaction at room temperature. Monitor the effluent at 420 nm or visually.
Step 5: Endpoint Validation
-
The reaction is deemed complete when the yellow color completely dissipates (typically 45–60 minutes)[2].
-
Drain the reaction vessel and wash with DMF (3 × 1 min).
-
Perform a Kaiser test. A negative result (yellow beads/solution) confirms >99% coupling yield. If slightly positive, perform a second coupling with 1.5 equivalents of the active ester.
Sources
Refinement of cleavage cocktails for Ser(tBu)-containing peptides
Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the cleavage and global deprotection of Ser(tBu)-containing peptides in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Diagnostic Workflow: Resolving +56 Da Mass Shifts
When working with Ser(tBu), the most common failure mode is a +56 Da mass shift observed during post-cleavage LC-MS analysis. The diagram below outlines the diagnostic logic to determine whether this is caused by incomplete deprotection or carbocation alkylation.
Diagnostic workflow for resolving +56 Da mass shifts during Fmoc SPPS cleavage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my LC-MS show a +56 Da mass shift after cleaving a Ser(tBu)-containing peptide? A1: A +56 Da shift indicates the presence of a tert-butyl (tBu) group. Mechanistically, this stems from two distinct experimental failures:
-
Incomplete Deprotection: The acidolysis of the Ser(tBu) ether bond is incomplete due to insufficient cleavage time or diluted trifluoroacetic acid (TFA).
-
Carbocation Alkylation: During successful deprotection, the tBu group is released as a highly reactive tert-butyl carbocation ( tBu+ ). If your cleavage cocktail lacks sufficient quenching capacity, this strong alkylating agent will attack nucleophilic, electron-rich residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), or Cysteine (Cys) [1][1].
Q2: How do I choose the right scavenger cocktail for Ser(tBu) peptides containing sensitive residues? A2: The choice of scavengers defines whether the liberated peptide emerges intact or chemically modified. Each cocktail is a compromise between acid strength, hydration, and carbocation quenching capacity [1][1].
-
For simple sequences (No Trp, Cys, Met): A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is sufficient. Triisopropylsilane (TIS) acts as a hydride donor to quench carbocations.
-
For sequences with Trp, Tyr, or Met: You must introduce phenol and sulfur-based scavengers. Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) is the industry standard [2][2]. Phenol acts as a sacrificial nucleophile to protect Tyr, while ethanedithiol (EDT) and thioanisole trap tBu+ and prevent methionine oxidation.
Q3: I am synthesizing a peptide with multiple Cys and Ser(tBu) residues. Even with Reagent K, I see S-tButylation. How can I fix this? A3: Cysteine is highly susceptible to S-tButylation. When standard single-stage cleavage fails, implement a Two-Stage Cleavage Strategy . Research has shown that treating the resin initially with a lower-TFA, high-scavenger cocktail (e.g., TFA/TIS/H₂O/thioanisole/DMS/1% DTT at 70:5:5:10:10) for 30 minutes safely liberates the tBu+ cations into a heavily scavenged environment. Afterward, raising the TFA concentration to 80-90% for 150 minutes ensures the complete removal of the more stubborn Ser(tBu) groups without risking re-alkylation [3][3].
Quantitative Data: Cleavage Cocktail Selection Matrix
Use the following table to select the optimal cleavage cocktail based on your peptide's specific amino acid composition.
| Cocktail Name | Composition (v/v) | Key Scavengers | Best Use Case | Risk Profile & Notes |
| Standard TFA | TFA / TIS / H₂O (95 : 2.5 : 2.5) | TIS, H₂O | Simple peptides; no Trp, Cys, or Met. | High risk of tBu-alkylation if susceptible residues are present. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Phenol, Thioanisole, EDT | Peptides containing Trp, Tyr, Met, Cys, and Ser(tBu). | Malodorous (EDT). Highly effective at preventing Met oxidation and Trp alkylation [2][2]. |
| Reagent B | TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2) | Phenol, TIPS | Peptides with Tyr/Trp but lacking Cys/Met. | Odorless alternative to Reagent K. Less effective for Cys-rich sequences [2][2]. |
| Two-Stage Cocktail | Stage 1: TFA / TIS / H₂O / Thioanisole / DMS (70:5:5:10:10) Stage 2: Neat TFA (to 80% final) | DMS, Thioanisole, TIS | Highly sensitive Cys-rich peptides prone to S-tButylation. | Requires precise timing. Drastically reduces S-tButylation compared to single-stage cleavage [3][3]. |
Step-by-Step Methodology: Self-Validating Two-Stage Cleavage Protocol
This protocol is engineered to provide a self-validating system for cleaving complex Ser(tBu)-containing peptides with a high risk of Cys/Trp alkylation.
Prerequisites:
-
Ensure the peptidyl-resin is thoroughly washed with Dichloromethane (DCM) and dried under vacuum to remove all traces of Dimethylformamide (DMF). Residual DMF can react with TFA to form formylating agents.
-
Prepare all cocktails fresh in a well-ventilated fume hood.
Step 1: Stage 1 Cleavage (Controlled Carbocation Release)
-
Weigh out 100 mg of dry peptidyl-resin into a fritted syringe or specialized cleavage vessel.
-
Prepare the Stage 1 Cocktail: TFA / TIS / H₂O / Thioanisole / Dimethyl sulfide (DMS) / 1% Dithiothreitol (DTT) at a ratio of 70:5:5:10:10 [3][3].
-
Add 1.0 mL of the Stage 1 Cocktail to the resin.
-
Agitate gently at room temperature (20–25 °C) for exactly 30 minutes .
-
Mechanistic Rationale: The 70% TFA concentration is strong enough to begin cleaving the highly acid-labile tBu groups from Serine, but the massive excess of thioether scavengers (Thioanisole/DMS) instantly quenches the tBu+ cations before they can migrate to Cys or Trp.
-
Step 2: Stage 2 Cleavage (Global Deprotection)
-
Without draining the Stage 1 cocktail, add neat TFA directly to the reaction vessel to bring the final TFA concentration up to 80-85% .
-
Continue gentle agitation for an additional 120 to 150 minutes .
-
Validation Checkpoint: Before proceeding to precipitation, extract a 5 µL aliquot of the cleavage solution, dilute it in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS. Confirm the disappearance of the +56 Da (Ser-tBu) peak. If incomplete, extend cleavage by 30 minutes. Do not proceed until the target mass is validated.
Step 3: Isolation and Precipitation
-
Filter the cleavage mixture into a 15 mL centrifuge tube. Wash the resin twice with 0.5 mL of neat TFA and combine the filtrates.
-
Evaporate the cleavage mixture under a gentle stream of nitrogen to approximately 20% of its original volume.
-
Mechanistic Rationale: Reducing the volume minimizes the amount of ether required and prevents scavengers (like phenol and thioanisole) from co-precipitating with the peptide.
-
-
Add 10 mL of ice-cold diethyl ether (pre-chilled to -20 °C) to precipitate the peptide.
-
Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully.
-
Wash the pellet with cold ether two more times to extract residual scavengers. Air-dry the pellet briefly before dissolving in HPLC-grade water/acetonitrile for lyophilization.
References
- TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. peptidechemistry.org.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. acs.org.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. researchgate.net.
Sources
Optimizing Difficult Peptide Couplings: A Comparative Guide to Fmoc-D-Ser(tBu)-ODhbt vs. HBTU/HATU
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the coupling of sterically hindered or racemization-prone amino acids presents a significant challenge for drug development professionals. D-Serine derivatives, such as Fmoc-D-Ser(tBu)-OH, are particularly susceptible to base-catalyzed epimerization during standard in situ activation. This guide objectively compares the performance of the pre-activated ester Fmoc-D-Ser(tBu)-ODhbt (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) against standard uronium/guanidinium coupling reagents like HBTU and HATU . By examining the mechanistic causality behind racemization and coupling efficiency, we provide actionable, self-validating protocols for synthesizing high-purity peptide therapeutics.
Mechanistic Causality: The Epimerization Dilemma
Standard In Situ Activation (HBTU/HATU)
Reagents like HATU and HBTU are highly efficient, converting the Fmoc-amino acid into an active OBt or OAt ester in situ1[1]. However, this activation requires the presence of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)2[2]. The basic environment poses a severe risk for sensitive residues. The mechanism of racemization involves the abstraction of the α-hydrogen from the activated amino acid, either via direct enolization or through the formation of a 5(4H)-oxazolone intermediate 2[2]. With highly reactive reagents like HATU, the rapid formation of the active ester is sometimes outpaced by base-catalyzed epimerization, leading to unacceptable levels of D-to-L (or L-to-D) conversion 3[3].
Pre-activated ODhbt Esters
Fmoc-D-Ser(tBu)-ODhbt bypasses the need for in situ activation. Because it is a pre-formed active ester, the coupling can be executed in the absence of a strong tertiary base (or with minimal base), drastically reducing the risk of oxazolone formation and subsequent racemization 3[3]. Furthermore, ODhbt esters provide a unique self-validating mechanism: the leaving group, the Dhbt-OH anion, generates a distinct yellow color in slightly basic conditions. As the acylation of the resin-bound amine reaches completion, this yellow color fades, allowing for real-time visual or spectrophotometric monitoring of the reaction 2[2].
Comparative Performance Data
The following table synthesizes quantitative and qualitative data comparing the coupling of Fmoc-D-Ser(tBu) using different activation strategies.
| Parameter | Fmoc-D-Ser(tBu)-ODhbt | HATU / DIPEA | HBTU / DIPEA |
| Activation Type | Pre-activated Ester | In situ Guanidinium | In situ Guanidinium |
| Tertiary Base Required | No (or catalytic) | Yes (2.0 - 4.0 eq) | Yes (2.0 - 4.0 eq) |
| Coupling Speed | Moderate (1 - 2 hours) | Very Fast (< 30 mins) | Fast (30 - 60 mins) |
| Epimerization Risk | Very Low (< 0.1%) | High (up to 5-10% for sensitive AAs) | Moderate to High |
| Visual Indicator | Yes (Yellow to Colorless) | No | No |
Mechanistic Workflow Diagram
The divergent pathways of these two coupling strategies dictate their utility in synthesizing sensitive peptide therapeutics.
Divergent mechanistic pathways of ODhbt pre-activation versus HATU in situ activation.
Self-Validating Experimental Protocols
To ensure high-fidelity peptide synthesis, the following protocols are designed as self-validating systems. The choice of protocol depends on the sequence's susceptibility to epimerization.
Protocol A: Epimerization-Free Coupling using Fmoc-D-Ser(tBu)-ODhbt
Causality: This method eliminates the tertiary base, preventing alpha-proton abstraction. The visual color change serves as an intrinsic quality control step.
-
Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale, possessing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 15 minutes.
-
Reagent Dissolution: Dissolve 0.3 mmol (3.0 eq) of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of anhydrous DMF (approx. 2-3 mL). Note: Do not add DIPEA or NMM.
-
Coupling Initiation: Add the dissolved active ester to the resin. A distinct yellow coloration will immediately develop in the resin bed due to the release of the Dhbt-O⁻ anion upon initial amine interaction.
-
Monitoring: Agitate the reaction at room temperature. Monitor the color of the solution. The yellow color will progressively fade as the free amines are acylated and the Dhbt-OH is protonated/consumed 2[2].
-
Completion Validation: Once the solution is nearly colorless (typically 60-120 minutes), perform a standard Kaiser test. A negative result (yellow beads, no blue color) validates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove the Dhbt-OH byproduct.
Protocol B: High-Efficiency Coupling using HATU/DIPEA (Standard Alternative)
Causality: HATU generates a highly reactive OAt ester in situ. DIPEA is required to deprotonate the carboxylic acid and the coupling reagent, driving the activation. This protocol is strictly for non-sensitive residues or when speed is prioritized over configurational stability 4[4].
-
Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in DMF for 15 minutes.
-
Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-D-Ser(tBu)-OH and 0.38 mmol (3.8 eq) of HATU in 3 mL of DMF.
-
Base Addition: Add 0.8 mmol (8.0 eq) of DIPEA to the vial. Causality: The slight deficit of HATU prevents guanidinylation of the N-terminal amine, while the excess base ensures rapid activation.
-
Coupling: Immediately transfer the activated mixture to the resin. Agitate for 30 minutes.
-
Validation: Perform a Kaiser test. If positive, repeat the coupling. Note: No visual color change will indicate completion; empirical testing is mandatory.
-
Washing: Wash with DMF (5 × 1 min) to remove urea and excess reagents.
References
-
Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole as Highly Efficient Fast-Acting Peptide Coupling Reagents - ACS Publications. URL:[Link]
Sources
A Senior Application Scientist’s Guide to Amine-Reactive Chemistries: A Comparative Analysis of ODhbt, Pfp, and NHS Active Esters
Introduction: The Central Role of Active Esters in Amide Bond Formation
In the landscape of bioconjugation, peptide synthesis, and drug development, the formation of a stable amide bond is arguably the most performed and critical reaction. It is the covalent linkage that underpins the structure of peptides and proteins and serves as a robust bridge for conjugating molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the "activation" of the carboxylic acid to facilitate the reaction.[1]
Active esters are derivatives of carboxylic acids where the hydroxyl group is replaced by a species that is a good leaving group.[2] This transformation renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary or secondary amine under mild conditions, leading to the efficient formation of an amide bond.[2][3] This strategy's elegance lies in its ability to create isolable, characterizable, and often highly stable intermediates that can be used with precision.
Among the plethora of activating agents, N-hydroxysuccinimide (NHS), pentafluorophenyl (Pfp), and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters have emerged as workhorses in the field. However, the choice between them is not arbitrary; it is a critical experimental decision dictated by the specific requirements of the synthesis, including the stability of the substrates, the desired reaction kinetics, and the need to suppress side reactions such as racemization.
This guide provides an in-depth, objective comparison of these three key active ester systems. We will move beyond simple cataloging of features to explain the causality behind their performance, provide actionable experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific applications.
The Foundational Chemistry: Mechanism of Action
All three active esters operate via the same fundamental mechanism: nucleophilic acyl substitution . The reaction proceeds in two primary steps, where the amine nucleophile attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable leaving group and forming the thermodynamically favored amide bond.[]
Caption: General mechanism of amide bond formation via active ester (X = leaving group).
The key difference between NHS, Pfp, and ODhbt esters lies in the nature of the leaving group ("X"). The properties of this group dictate the ester's reactivity, stability, and susceptibility to side reactions.
N-Hydroxysuccinimide (NHS) Esters: The Bioconjugation Workhorse
First described in the 1960s, NHS esters remain the most widely used class of active esters, particularly for labeling proteins and other biomolecules.[][5]
Chemistry and Performance
The reactivity of NHS esters stems from the formation of N-hydroxysuccinimide as a stable leaving group. The reaction is highly chemoselective for primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues.[]
-
Reactivity: NHS esters exhibit fast reaction rates, typically reaching completion within 30-120 minutes at room temperature.[] The reaction is most efficient in a slightly basic pH range of 7.2 to 8.5, which ensures that the target amine groups are deprotonated and thus sufficiently nucleophilic.[][6][7]
-
Stability: The primary drawback of NHS esters is their susceptibility to hydrolysis. This competing reaction becomes more pronounced at higher pH values and in dilute protein solutions.[][8] The half-life of a typical NHS ester is on the order of 1-2 hours at neutral pH, decreasing to just minutes at pH 8.6.[][8] From a practical standpoint, this necessitates that NHS esters be prepared fresh or dissolved immediately before use and that reactions are planned to proceed efficiently.
-
Side Reactions: Beyond hydrolysis, the primary concern in peptide synthesis is racemization of the activated amino acid. While NHS esters are far superior to more aggressive activators like acid chlorides, racemization can still occur, particularly with sensitive amino acids.[2]
Synthesis of NHS Esters
NHS esters are typically synthesized by a coupling reaction between a carboxylic acid and N-hydroxysuccinimide, mediated by a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[][5][9]
Caption: Synthesis of a Pentafluorophenyl (Pfp) ester.
3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) Esters: The High-Reactivity Specialist
ODhbt esters are derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt). They are less commonly used as pre-isolated reagents compared to NHS or Pfp esters but are highly significant as reactive intermediates, particularly in challenging peptide synthesis scenarios.
Chemistry and Performance
ODhbt esters are primarily known for their high reactivity, which surpasses that of the more common HOBt esters. [10]
-
Reactivity: ODhbt esters are among the more reactive active esters, designed to drive difficult couplings to completion. [10]Their formation in situ is a key strategy for minimizing racemization while achieving high coupling rates.
-
Stability: Unlike many NHS and Pfp esters which can be isolated, purified, and stored, ODhbt esters are typically generated in situ for immediate use. [11]While stable Bpoc-amino acid-ODhbt esters have been prepared for SPPS, their broader stability profile is less characterized than the other two esters, reinforcing their role as transient, highly reactive species. [11]* Side Reactions: The original in situ preparation method for ODhbt esters was noted to produce an o-azidobenzoic acid ester by-product, which limited its adoption. [11]However, modern coupling reagents that generate ODhbt esters as intermediates, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have overcome these earlier challenges. The primary function of forming the ODhbt ester intermediate is to channel the reaction away from the unstable O-acylisourea intermediate (when using carbodiimides), which is a major source of racemization and N-acylurea side products. [10][12]
Synthesis of ODhbt Esters
ODhbt esters are almost exclusively generated in situ during a coupling reaction. This is achieved by including HOOBt as an additive in a carbodiimide-mediated reaction or by using a dedicated phosphonium-based coupling reagent like DEPBT. [10]
Caption: In situ generation of an ODhbt ester.
Head-to-Head Comparison: Performance and Practical Considerations
The optimal choice of active ester is context-dependent. The following tables summarize the key performance metrics and practical considerations to guide your selection.
Table 1: Performance Characteristics
| Feature | NHS Esters | Pfp Esters | ODhbt Esters |
| Reactivity | High | Very High [13] | Extremely High [10] |
| Stability to Hydrolysis | Low to Moderate (Half-life ~1-2h at pH 7) [][8] | High (Markedly more stable than NHS esters) [14][13][15] | Low (Typically generated in situ for immediate use) [11] |
| Racemization Suppression | Good | Very Good [10] | Excellent (Primary purpose of in situ formation) [12] |
| Optimal pH for Aminolysis | 7.2 - 8.5 [][7] | 7.2 - 8.5 [14][16] | N/A (Used in organic solvents for SPPS or buffered for bioconjugation) |
| Leaving Group By-product | N-hydroxysuccinimide (Water-soluble) [] | Pentafluorophenol (Acidic, organic-soluble) [17] | HOOBt (Organic-soluble) |
Table 2: Practical & Application Considerations
| Feature | NHS Esters | Pfp Esters | ODhbt Esters |
| Primary Application | Bioconjugation (Proteins, antibodies) [][5] | Bioconjugation, Solid-Phase Peptide Synthesis (SPPS) [2][10] | Difficult couplings in SPPS, fragment condensation |
| Availability | Widely available as pre-activated reagents [9] | Widely available as pre-activated reagents [10] | Primarily used as an in situ intermediate via additives (HOOBt) or reagents (DEPBT) |
| Storage | Store desiccated at low temperature; solutions are unstable [6] | Store desiccated at low temperature; more stable but solutions should be fresh [15] | N/A (Generated as needed) |
| Ease of Use | Very straightforward for standard bioconjugation [] | Straightforward; offers a wider reaction window due to stability [16] | Requires use of coupling additives/reagents; more suited for synthetic chemistry |
| Monitoring | By-product absorbs at 260-280 nm [8] | Can be monitored by HPLC [15] | Benzotriazine release can be monitored spectrophotometrically [10] |
Experimental Section: Protocols and Workflows
A self-validating protocol is essential for reproducible results. The following methodologies provide a framework for utilizing and comparing these active esters.
General Protocol for Protein Labeling via Active Ester
This protocol outlines a typical workflow for labeling a protein with a small molecule (e.g., a fluorophore) activated as either an NHS or Pfp ester.
Causality Behind Choices:
-
Buffer: A non-amine buffer (e.g., phosphate) is critical to prevent the buffer itself from consuming the active ester. The pH is maintained at 7.2-8.0 to balance amine nucleophilicity with ester stability. [][16]* Solvent: Anhydrous DMSO or DMF is used to dissolve the often-hydrophobic active ester before adding it to the aqueous protein solution, ensuring rapid and homogenous mixing. [6][15]* Molar Excess: A molar excess of the ester is used to drive the reaction to completion, compensating for any hydrolysis and ensuring a high degree of labeling.
-
Quenching: A high concentration of a primary amine (e.g., Tris or glycine) is added to consume any remaining active ester, definitively stopping the reaction.
Caption: General workflow for a comparative bioconjugation experiment.
Step-by-Step Methodology:
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL. If the stock buffer contains amines (like Tris), perform a buffer exchange using a desalting column or dialysis.
-
Prepare Active Ester Solution: Immediately before use, dissolve the NHS or Pfp ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. [6][16]3. Initiate Conjugation: While gently stirring the protein solution, add a 5 to 20-fold molar excess of the active ester stock solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules. Pfp ester reactions may proceed faster. [13]5. Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify Conjugate: Remove unreacted label and by-products (N-hydroxysuccinimide or pentafluorophenol) by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Characterize the final conjugate. Confirm covalent modification via mass spectrometry and determine the degree of labeling (DOL) using UV-Vis spectrophotometry if the label has a distinct chromophore.
Protocol for In Situ Peptide Coupling using an ODhbt Intermediate
This protocol describes a standard peptide coupling step on a solid support where the ODhbt ester is generated in situ using EDC and HOOBt.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in an appropriate solvent like DMF.
-
Prepare Activation Solution: In a separate vessel, dissolve the N-protected amino acid (3 eq.), HOOBt (3 eq.), in DMF.
-
Initiate Activation: Add EDC (3 eq.) to the amino acid/HOOBt solution and allow it to pre-activate for 2-5 minutes. This is the step where the highly reactive ODhbt ester is formed.
-
Coupling: Add the activation solution to the prepared resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Wash: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
Conclusion and Recommendations
The choice between NHS, Pfp, and ODhbt active esters is a strategic decision based on a trade-off between stability, reactivity, and application.
-
NHS Esters remain the go-to choice for routine bioconjugation due to their extensive documentation, ease of use, and water-soluble by-product. They are ideal for robust applications where reaction conditions can be optimized to favor aminolysis over hydrolysis.
-
Pfp Esters represent a technically superior alternative for many applications, especially those involving valuable or sensitive biomolecules. [13]Their enhanced stability to hydrolysis provides a wider experimental window, reduces reagent waste, and can lead to higher and more reproducible conjugation yields. [14][13]They are the recommended choice for researchers seeking to improve the efficiency and robustness of their amine-reactive conjugations.
-
ODhbt Esters are specialists, representing a class of highly reactive intermediates essential for overcoming difficult synthetic challenges in peptide chemistry. Their utility lies not in their stability as isolated reagents, but in their transient formation to drive couplings to completion while suppressing racemization. They are the tool of choice for the dedicated peptide chemist facing a sterically hindered or aggregation-prone sequence.
By understanding the underlying chemical principles and practical considerations of each system, researchers can select the optimal tool to achieve their synthetic and bioconjugation goals with precision and efficiency.
References
-
N-Hydroxysuccinimide. Wikipedia. [Link]
-
Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Chinese Chemical Society. [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. MDPI. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
-
Active ester. Grokipedia. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Synfacts. [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]
-
Evolution of amide bond formation. Arkivoc. [Link]
- US5233044A - Active esters for solid phase peptide synthesis.
- US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
